fMIFL
Description
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Properties
Molecular Formula |
C27H42N4O6S |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(15-19-10-8-7-9-11-19)25(34)30-22(27(36)37)14-17(2)3/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
AYHNUZYRPSGLMJ-SVXFZJLFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of fMIFL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
fMIFL (N-formyl-methionyl-isoleucyl-phenylalanyl-leucine) is a potent chemoattractant peptide that plays a significant role in the innate immune response. While initially investigated in the context of bacterial pathogens, its broader implications in inflammatory processes are of considerable interest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interactions, downstream signaling cascades, and the key cellular responses it elicits, particularly in neutrophils. This document summarizes available quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the core signaling pathways and experimental workflows.
A Note on the Origin of this compound: While the initial query suggested a link to Fasciola hepatica, extensive literature review primarily identifies this compound as a product of Staphylococcus aureus.[1] At present, there is no direct evidence to confirm the presence of the this compound peptide in the excretory-secretory products of Fasciola hepatica. The immunomodulatory effects of F. hepatica are well-documented and are attributed to a range of other secreted molecules.[2][3] This guide will therefore focus on the established mechanism of action of this compound as a bacterial-derived formyl peptide.
Core Mechanism of Action: Receptor Binding and Signal Transduction
This compound exerts its biological effects primarily through its interaction with Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs).
Receptor Interaction
This compound is a potent agonist for Formyl Peptide Receptor 1 (FPR1) and a less potent agonist for Formyl Peptide Receptor 2 (FPR2) .[1][4] The binding of this compound to FPR1 is a high-affinity interaction that triggers a conformational change in the receptor, initiating intracellular signaling.
Signal Transduction Cascade
The activation of FPR1 by this compound initiates a well-defined signaling cascade:
-
G-Protein Coupling and Activation: Upon ligand binding, FPR1 couples to and activates a heterotrimeric G-protein of the Gi family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.[5]
-
Phospholipase C (PLC) Activation: The dissociated Gβγ subunit activates Phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a rapid increase in cytosolic calcium concentration.[5]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).
-
MAPK and PI3K/Akt Pathway Activation: The signaling cascade also involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and ERK1/2, as well as the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5][6] These pathways are crucial for regulating a variety of cellular responses.
Below is a diagram illustrating the this compound signaling pathway.
Caption: this compound signaling pathway upon binding to FPR1.
Cellular Responses to this compound
The activation of the aforementioned signaling pathways by this compound in neutrophils triggers a coordinated set of cellular responses crucial for the innate immune defense against bacterial infections.
-
Chemotaxis: this compound is a potent chemoattractant, inducing the directed migration of neutrophils towards the source of the peptide, which is typically a site of bacterial infection.[7] This process is fundamental for the recruitment of immune cells to inflammatory sites.
-
Degranulation: this compound stimulates the release of the contents of neutrophil granules.[8] These granules contain a variety of antimicrobial proteins and proteases, such as elastase and myeloperoxidase, which are essential for killing and degrading pathogens.
-
Superoxide Production (Respiratory Burst): this compound triggers the assembly and activation of the NADPH oxidase complex on the neutrophil membrane, leading to the rapid production of superoxide anions (O₂⁻) and other reactive oxygen species (ROS).[6] This "respiratory burst" is a key mechanism for killing invading microorganisms.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related, well-characterized formyl peptide, fMLF.
Table 1: EC₅₀ Values for this compound and fMLF in Functional Assays
| Ligand | Assay | Cell Type | EC₅₀ | Reference |
| This compound | Neutrophil Activation (ROS production) | Human Neutrophils | ~1 nM | [9] |
| fMLF | Calcium Mobilization | HEK 293 cells transfected with mouse FPR2 | ~5 µM | [4] |
| fMLF | Chemotaxis | HEK 293 cells transfected with mouse FPR2 | ~5 µM | [4] |
| fMLF | Superoxide Production | Human Neutrophils | ≈ 20 nM | [6] |
Table 2: Binding Affinities (Kd) for fMLF
| Ligand | Receptor | Method | Kd | Reference |
| fMLF | FPR1 | Radioligand binding | ~3 nM | [4] |
| fMLF | FPR2/FPRL1R | Radioligand binding | >300 nM | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol: Fluo-4 AM Calcium Mobilization Assay in Neutrophils
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., using Polymorphprep™).
-
Cell Loading with Fluo-4 AM:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) at a concentration of 1-5 x 10⁶ cells/mL.
-
Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the assay buffer to remove extracellular dye.
-
Resuspend the cells in the assay buffer.
-
-
Assay Performance:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
-
Calculate the peak fluorescence response for each this compound concentration.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.[10]
-
Below is a diagram illustrating the workflow for a calcium mobilization assay.
Caption: Workflow for a typical calcium mobilization assay.
Neutrophil Chemotaxis Assay
This assay quantifies the directed migration of neutrophils in response to a chemoattractant.
Protocol: Transwell® Chemotaxis Assay
-
Neutrophil Isolation: Isolate neutrophils as described above. Resuspend in a serum-free medium (e.g., RPMI 1640) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Use a 24-well plate with Transwell® inserts (typically with a 3-5 µm pore size polycarbonate membrane).
-
Add the chemoattractant (this compound at various concentrations) to the lower chamber in a suitable medium.
-
Add the neutrophil suspension to the upper chamber (the Transwell® insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the Transwell® inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each this compound concentration.
-
Plot the number of migrated cells against the this compound concentration to determine the chemotactic response.
-
Below is a diagram illustrating the workflow for a Transwell® chemotaxis assay.
Caption: Workflow for a Transwell® chemotaxis assay.
Superoxide Production Assay
This assay measures the production of superoxide anions by activated neutrophils.
Protocol: Isoluminol-Enhanced Chemiluminescence Assay
-
Neutrophil Isolation: Isolate neutrophils as described above. Resuspend in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Reagent Preparation:
-
Prepare a working solution of isoluminol.
-
Prepare a working solution of horseradish peroxidase (HRP).
-
-
Assay Performance:
-
In a white 96-well plate, add the neutrophil suspension.
-
Add the isoluminol and HRP solutions to each well.
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin kinetic measurement of chemiluminescence for 30-60 minutes.
-
-
Data Analysis:
-
The light emission is proportional to the amount of superoxide produced.
-
Calculate the peak or integrated chemiluminescence response for each this compound concentration.
-
Plot the response against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Below is a diagram illustrating the workflow for a superoxide production assay.
Caption: Workflow for a superoxide production assay.
Conclusion
This compound is a potent activator of the innate immune system, primarily through its agonistic activity on FPR1. Its ability to induce a robust cascade of intracellular signaling events in neutrophils leads to critical host defense functions, including chemotaxis, degranulation, and the production of reactive oxygen species. The detailed understanding of the this compound mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research into the role of formyl peptides in health and disease, and for the development of novel therapeutics targeting FPR-mediated pathways. Future investigations should continue to explore the full range of cellular responses to this compound and to clarify its potential roles in various inflammatory and infectious contexts.
References
- 1. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fasciola hepatica-Derived Molecules as Regulators of the Host Immune Response [frontiersin.org]
- 3. Identification of protective peptides of Fasciola hepatica-derived cathepsin L1 (FhCL1) in vaccinated sheep by a linear B-cell epitope mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 8. fMLP causes degranulation followed by regranulation in rat nasal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
The fMIFL Signaling Pathway in Neutrophils: A Technical Guide for Researchers
Abstract: Neutrophils are the vanguard of the innate immune system, essential for combating bacterial infections. Their recruitment and activation are orchestrated by a class of potent chemoattractants known as N-formylated peptides, which are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1][2] N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), a peptide derived from Staphylococcus aureus, is a powerful activator of neutrophils.[3][4] This technical guide provides an in-depth exploration of the this compound signaling cascade in human neutrophils, its functional consequences, and detailed protocols for key experimental analyses. The content is intended for researchers, scientists, and drug development professionals engaged in immunology and inflammation research.
Core Signaling Receptor: Formyl Peptide Receptor 1 (FPR1)
The primary target of this compound on the neutrophil surface is the Formyl Peptide Receptor 1 (FPR1).[3] FPR1 is a classic seven-transmembrane G protein-coupled receptor (GPCR) that binds N-formylated peptides with high affinity.[5][6] While neutrophils also express a second, more promiscuous receptor, FPR2 (also known as FPRL1), this compound and other potent bacterial peptides like fMLF (N-formyl-methionyl-leucyl-phenylalanine) preferentially signal through FPR1 to elicit robust pro-inflammatory responses.[3][7][8] The activation of FPR1 is a critical initiating event, triggering a cascade of intracellular signals that culminate in directed cell movement and the deployment of antimicrobial functions.
The this compound Intracellular Signaling Cascade
Upon binding of this compound, FPR1 undergoes a conformational change that activates its associated heterotrimeric G protein, which is sensitive to pertussis toxin, indicating it belongs to the Gi family.[9] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which proceed to activate distinct downstream effector molecules.[5] This branching of the pathway allows for the simultaneous initiation of multiple signaling modules that are crucial for a coordinated neutrophil response.
The key pathways are:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The activated G protein subunits engage and activate Phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[10][12] This initial release is followed by an influx of extracellular Ca2+ through store-operated channels in the plasma membrane.[12][13] The resulting sharp increase in intracellular Ca2+ concentration, along with DAG, activates isoforms of Protein Kinase C (PKC).[5][10]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit directly binds to and activates the p110γ catalytic subunit of Class IB Phosphoinositide 3-Kinase (PI3Kγ).[5][14] PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][5] This recruitment to the membrane facilitates the phosphorylation and activation of Akt, which in turn modulates numerous cellular processes, including cell survival and metabolism.[2][15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation is a potent trigger for the MAPK signaling cascades.[10] The two most prominent MAPK pathways activated in this compound-stimulated neutrophils are the p38 MAPK and the Extracellular signal-Regulated Kinase (ERK1/2) pathways.[5][16][17] Their activation is essential for regulating gene expression, chemotaxis, and cytokine production.[10][17]
Figure 1: The this compound signaling pathway in neutrophils.
Functional Consequences of this compound Signaling
The activation of the signaling pathways described above translates into a suite of powerful antimicrobial functions:
-
Chemotaxis: Neutrophils exhibit directed migration towards the source of this compound. This process is heavily dependent on the PI3K and p38 MAPK pathways, which regulate the dynamic reorganization of the actin cytoskeleton required for cell motility.[5]
-
Oxidative Burst: A primary bactericidal mechanism of neutrophils is the rapid production of reactive oxygen species (ROS) through the NADPH oxidase complex.[10] this compound is a potent trigger of the oxidative burst, a process that involves PKC-mediated phosphorylation of NADPH oxidase components.[5][16]
-
Degranulation: Neutrophils store a variety of antimicrobial proteins and proteases in intracellular granules. Upon activation by this compound, these granules fuse with the plasma membrane (or phagosome), releasing their contents to degrade pathogens and remodel tissue.[5][10]
-
Phagocytosis: this compound stimulation enhances the ability of neutrophils to engulf and internalize bacteria and other foreign particles.
-
Cytokine and Chemokine Production: Activation of MAPK and other pathways leads to the transcription and release of inflammatory mediators like Interleukin-8 (IL-8), which amplify the inflammatory response by recruiting more neutrophils to the site of infection.[5]
Quantitative Data Presentation
The dose-dependent effects of this compound and the closely related prototypical peptide fMLF have been characterized in numerous studies. While specific EC₅₀ values can vary based on experimental conditions, the following table summarizes representative quantitative data for key neutrophil responses.
| Parameter | Ligand | Effective Concentration (EC₅₀) | Primary Receptor | Reference(s) |
| NADPH Oxidase Activation | fMLF | ~20 nM | FPR1 | [16] |
| NADPH Oxidase Activation | This compound | 10 nM (concentration used for activation) | Fpr1 (mouse) | [3] |
| Intracellular Ca²⁺ Mobilization | fMLF | ~10.6 nM | FPR1 | [18] |
| Intracellular Ca²⁺ Mobilization | fMLF | ~5 µM (via FPR2) | FPR2 | [9][19] |
| Chemotaxis | fMLF | ~5 µM (via FPR2) | FPR2 | [9][19] |
| Inhibition of IL-8 Response | fMLF | IC₅₀ not determined, effective at 10 nM | FPR1 | [16] |
Key Experimental Protocols
Investigating the this compound signaling pathway requires a set of robust and reproducible experimental techniques. Detailed below are methodologies for essential neutrophil function assays.
Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human peripheral blood, a critical first step for virtually all in vitro functional assays.
Figure 2: Workflow for human neutrophil isolation.
Methodology:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).[20]
-
Red Blood Cell (RBC) Sedimentation: Mix the blood with an equal volume of 3% Dextran T-500 in saline and allow RBCs to sediment by gravity for 30-45 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque PLUS). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Pellet Collection: After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the gradient medium. The pellet at the bottom will contain neutrophils and contaminating RBCs.
-
RBC Lysis: Resuspend the pellet and perform hypotonic lysis by adding sterile, ice-cold water for 30 seconds, followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity.[20]
-
Washing and Final Preparation: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the neutrophil pellet with a suitable buffer (e.g., HBSS or RPMI). Perform a cell count and assess purity and viability (e.g., via Trypan Blue exclusion).[20] The resulting population should be >95% pure neutrophils.
NADPH Oxidase Activity (ROS Production) Assay
This protocol measures the extracellular production of ROS using an isoluminol-enhanced chemiluminescence assay.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing horseradish peroxidase (HRP) and isoluminol in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Cell Preparation: Resuspend isolated neutrophils in the buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Measurement: Add 100 µL of the neutrophil suspension to a white 96-well microplate. Place the plate in a luminometer pre-warmed to 37°C.
-
Stimulation: Add the reaction mixture to the wells. Allow the baseline signal to stabilize for 5-10 minutes. Inject this compound (e.g., to a final concentration of 10-100 nM) to initiate the reaction.
-
Data Acquisition: Measure chemiluminescence continuously for 15-30 minutes. The output, in relative light units (RLU), is proportional to the rate of superoxide (B77818) anion production.[16]
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Methodology:
-
Cell Loading: Incubate isolated neutrophils (2-5 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye, such as Fura-2/AM (e.g., 2-5 µM), for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with a calcium-containing buffer to remove extracellular dye.
-
Measurement: Resuspend the loaded cells and place them in a cuvette within a fluorometer equipped with a magnetic stirrer and maintained at 37°C.
-
Data Acquisition: Excite the cells at dual wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the fluorescence emission at ~510 nm.
-
Stimulation: After establishing a stable baseline fluorescence ratio (340/380 nm), add this compound (e.g., 100 nM) and continue recording to capture the rapid increase in the fluorescence ratio, which corresponds to the rise in [Ca²⁺]i.[12][16]
Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Figure 3: Workflow for a Boyden chamber chemotaxis assay.
Methodology:
-
Chamber Assembly: Assemble a multi-well Boyden chamber, placing a microporous filter (typically 3-5 µm pore size for neutrophils) between the upper and lower wells.[21]
-
Chemoattractant Loading: Add buffer containing the desired concentration of this compound to the lower wells. Add buffer alone to control wells.
-
Cell Seeding: Add a suspension of isolated neutrophils in buffer to the upper wells.[21]
-
Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for 60-90 minutes to allow for migration.
-
Processing: After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter.
-
Quantification: Fix and stain the filter (e.g., with Diff-Quik). Mount the filter on a microscope slide and count the number of cells that have migrated to the underside of the filter in several high-power fields. Migration is expressed as the average number of cells per field.[22]
Conclusion
The this compound-FPR1 signaling axis represents a fundamental pathway in innate immunity, enabling neutrophils to rapidly detect and respond to bacterial threats. The intricate network of intracellular signaling, involving G proteins, second messengers, and multiple kinase cascades, allows for a highly regulated and potent response, encompassing chemotaxis, ROS production, and degranulation. A thorough understanding of this pathway is crucial for developing novel therapeutic strategies that can modulate neutrophil activity in a variety of inflammatory diseases, from bacterial sepsis to chronic inflammatory conditions where dysregulated neutrophil function contributes to tissue damage. The experimental protocols provided herein offer a robust framework for investigating this critical signaling pathway.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylated MHC Class Ib Binding Peptides Activate Both Human and Mouse Neutrophils Primarily through Formyl Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Set of Screening Techniques for a Quick Overview of the Neutrophil Function [jove.com]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
The fMIFL-FPR1 Interaction: A Technical Guide for Researchers
An In-depth Examination of the Molecular Recognition, Signaling, and Functional Consequences of the Interaction Between the Bacterial Peptide fMIFL and the Formyl Peptide Receptor 1.
This technical guide provides a comprehensive overview of the interaction between the Staphylococcus aureus-derived peptide, N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (this compound), and its cognate receptor, the formyl peptide receptor 1 (FPR1). This interaction is a critical component of the innate immune response to bacterial infections, initiating a cascade of events that lead to the recruitment and activation of phagocytic leukocytes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.
Molecular Recognition and Binding Affinity
The interaction between this compound and FPR1 is characterized by high affinity and specificity, driven by a series of molecular interactions within the receptor's binding pocket. FPR1, a G protein-coupled receptor (GPCR), recognizes the N-formylmethionine moiety, a hallmark of bacterial and mitochondrial proteins.[1] Cryo-electron microscopy studies have revealed that the binding cavity of FPR1 accommodates this compound in an "N-terminus-in" pose.[1] Key residues within FPR1, including Arg201, Arg205, and Asp106, form a network of polar interactions with the N-formyl group and the methionine residue of this compound.[1]
The binding of this compound to FPR1 can be quantified using various experimental assays, which yield parameters such as the dissociation constant (Kd), the half-maximal effective concentration (EC50) for functional responses, and the inhibitory constant (Ki) for competitive ligands. While specific quantitative data for the this compound-FPR1 interaction is dispersed across literature, the following table summarizes representative affinity and potency values for this compound and the archetypal FPR1 agonist, fMLF. It is important to note that these values can vary depending on the cell type, assay format, and experimental conditions.
| Ligand | Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| This compound | EC50 | >100-fold higher potency than fMLF on mouse Fpr1 | Calcium Mobilization | RBL-FPR2 | [2] |
| fMLF | Kd | ~1 | Radioligand Binding | Neutrophils | [2] |
| fMLF | EC50 | 73 ± 21 (+CB), 33 ± 8 (-CB) | FPR1 Phosphorylation | Human Neutrophils | [3] |
| fMLF | ED50 | 0.07 ± 0.017 | Chemotaxis | Rabbit Neutrophils | [4] |
| fMYFINILTL | EC50 | 10 - 160 | Calcium Mobilization | Not Specified | [5] |
| fMLKLIV | EC50 | 10 - 160 | Calcium Mobilization | Not Specified | [5] |
| fMMYALF | EC50 | 10 - 160 | Calcium Mobilization | Not Specified | [5] |
Note: This table presents a selection of reported values to illustrate the typical range of affinities and potencies. Direct comparison between studies should be made with caution due to variations in experimental setups.
Signaling Pathways
Upon agonist binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi family.[6] This initiates a cascade of intracellular signaling events, leading to various cellular responses crucial for innate immunity.
The primary signaling pathways activated by the this compound-FPR1 interaction include:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit of the activated G protein stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt/PKB, which are crucial for cell survival and migration.[7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, which regulate a wide range of cellular processes including gene expression, proliferation, and inflammation.[7]
-
β-Arrestin Pathway: Following agonist binding and G protein-dependent signaling, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize the G protein signaling and mediate receptor internalization.[8] β-arrestins can also act as signaling scaffolds, activating distinct downstream pathways, including the MAPK cascade.[6]
Experimental Protocols
The characterization of the this compound-FPR1 interaction relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for three key experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR1 activation.
Principle: FPR1 activation by this compound leads to the Gq-mediated activation of PLC, resulting in the production of IP3 and subsequent release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.[9]
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing human FPR1 (e.g., HEK293-FPR1 or differentiated HL-60 cells) in appropriate media.
-
Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.[9]
-
Assay: Dispense the dye-loaded cells into a black-walled, clear-bottom microplate.
-
Compound Addition: Use an automated liquid handler or multichannel pipette to add varying concentrations of this compound or test compounds to the wells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: Calculate the change in fluorescence relative to the baseline (ΔF/F₀). Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Chemotaxis Assay
This assay quantifies the directed migration of cells, such as neutrophils, towards a chemoattractant gradient of this compound.
Principle: this compound acts as a potent chemoattractant for phagocytes expressing FPR1. This assay measures the ability of cells to migrate through a porous membrane towards a solution containing this compound.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. criver.com [criver.com]
The Activation of Formyl Peptide Receptor 1 by fMIFL: A Technical Guide for Researchers
An In-depth Examination of the G-Protein Coupled Receptor Activation by the Staphylococcus aureus-derived Peptide, fMet-Ile-Phe-Leu
This technical guide provides a comprehensive overview of the activation of the G-protein coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1), by the potent bacterial-derived agonist, fMet-Ile-Phe-Leu (fMIFL). Derived from Staphylococcus aureus, this compound is a key pathogen-associated molecular pattern (PAMP) that plays a critical role in the innate immune response by activating phagocytic leukocytes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative aspects of this compound-FPR1 interaction, the downstream signaling cascades, and the experimental methodologies used to study these processes.
Introduction to this compound and Formyl Peptide Receptor 1
The formyl peptide receptors (FPRs) are a family of GPCRs crucial for host defense and inflammation.[3] In humans, this family includes FPR1, FPR2, and FPR3.[4] FPR1, the first member of this family to be identified, is a high-affinity receptor for N-formylated peptides, which are common products of bacterial and mitochondrial protein synthesis.[5] The tetrapeptide fMet-Ile-Phe-Leu (this compound) is a potent and specific agonist for FPR1, initiating a cascade of intracellular events upon binding.[1][2]
FPR1 is primarily expressed on myeloid cells, including neutrophils and monocytes, where its activation leads to a range of pro-inflammatory and bactericidal responses such as chemotaxis, superoxide (B77818) production, degranulation, and calcium mobilization.[1][4] The receptor is coupled to the pertussis toxin-sensitive Gαi class of heterotrimeric G-proteins, and its activation is fundamental to the recruitment of immune cells to sites of infection and tissue damage.[6]
Quantitative Analysis of this compound-FPR1 Interaction
The potency and efficacy of this compound in activating FPR1 have been quantified through various functional assays. The following tables summarize the key quantitative data, providing a comparative view of this compound's activity in different cellular contexts and experimental systems.
Table 1: Functional Potency (EC50) of this compound in Murine Neutrophils and mFPR1-transfected Cells
| Assay | Cell Type | Agonist | Potency (EC50) | Reference |
| Chemotaxis | Mouse Neutrophils | This compound | 1-10 nM | [1][2] |
| Superoxide Production | Mouse Neutrophils | This compound | 10-100 nM | [1][2] |
| Calcium Mobilization | mFPR1-transfected cells | This compound | Low nanomolar | [2] |
| Degranulation | Mouse Neutrophils | This compound | Not explicitly quantified, but potent activation observed. | [2] |
Table 2: Functional Potency (EC50/IC50) of this compound in Human FPR1 Systems
| Assay | Cell Type/System | Agonist | Potency (EC50/IC50) | Reference |
| cAMP Inhibition | hFPR1-transfected cells | This compound | ~1 nM (Estimated IC50) | [3] |
| Calcium Mobilization | hFPR1-transfected HL-60 cells | fMLF (prototypical agonist) | ~5 nM | [7] |
Note: Direct EC50 values for this compound on human neutrophils were not explicitly found in the provided search results, but its high potency is well-established. The prototypical FPR1 agonist, fMLF, is often used as a reference.
Signaling Pathways in this compound-Mediated FPR1 Activation
Upon binding of this compound, FPR1 undergoes a conformational change that activates the associated heterotrimeric Gαi protein. This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then modulate the activity of various downstream effector enzymes.
The primary signaling cascades initiated by this compound-FPR1 activation include:
-
The Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][8]
-
The Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit can also activate PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] This lipid second messenger recruits and activates downstream kinases such as Akt, which is involved in cell survival and migration.[4]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation also leads to the phosphorylation and activation of MAPK cascades, including ERK1/2 and p38, which are involved in regulating gene expression, cell proliferation, and inflammatory responses.[8]
References
- 1. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Role of fMIFL in Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the formylated Macrophage Migration Inhibitory Factor-Like protein (fMIFL) and its critical role in the induction of intracellular calcium flux. As a potent bacterial-derived chemoattractant, this compound is a key player in the innate immune response, and understanding its mechanism of action is paramount for the development of novel therapeutics targeting inflammatory and infectious diseases. This document outlines the signaling pathways, experimental methodologies, and quantitative data associated with this compound-induced calcium signaling.
Introduction to this compound and its Receptors
This compound is a formylated peptide originating from Staphylococcus aureus that acts as a potent agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors (GPCRs).[1] In humans, this family primarily includes FPR1 and FPR2 (also known as formyl peptide receptor-like 1 or FPRL1).[1][2][3][4] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a crucial role in mediating cellular responses to bacterial and mitochondrial-derived formyl peptides.[1][4][5] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, a hallmark of which is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).
The this compound-Induced Intracellular Calcium Signaling Pathway
The mobilization of intracellular calcium upon this compound stimulation is a well-orchestrated process initiated by the activation of FPRs. This signaling cascade is critical for a variety of cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5]
Upon binding of this compound to FPR1 or FPR2, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gi subtype.[6][7] This activation results in the dissociation of the Gα subunit from the Gβγ dimer. The Gβγ subunit, in turn, activates phospholipase Cβ (PLCβ).[8]
PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of IP3-gated calcium channels, leading to the rapid release of Ca2+ from the ER into the cytosol.[9][10]
The depletion of calcium from the ER is sensed by stromal interaction molecules (STIMs) in the ER membrane. STIMs then translocate and interact with Orai proteins, which are calcium channels located in the plasma membrane. This interaction leads to the opening of Orai channels and the influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE).[9] This sustained phase of calcium influx is crucial for prolonging the signaling cascade and replenishing the intracellular calcium stores.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to fMIFL-Mediated Activation of MAPK Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the signaling cascade initiated by the N-formyl peptide, fMet-Ile-Phe-Leu (fMIFL), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical inflammatory signaling axis.
Introduction: The Role of this compound in Inflammatory Signaling
N-formyl peptides, such as fMet-Ile-Phe-Leu (this compound), are potent chemoattractants and activators of phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue damage.[1][2][3] this compound is recognized by Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[3][4] In humans, this family includes FPR1 and FPR2 (also known as FPRL1), both of which can be activated by this compound.[4][5]
Upon binding to FPRs, this compound triggers the dissociation of the coupled heterotrimeric G-protein (primarily of the Gi subfamily) into its Gα and Gβγ subunits.[1][3] These subunits initiate a complex network of downstream signaling events, culminating in various cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][6][7] Central to these intracellular cascades is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. The three major, well-characterized MAPK cascades are:
-
Extracellular signal-Regulated Kinase (ERK)
-
p38 MAPK
-
c-Jun N-terminal Kinase (JNK)
Activation of these pathways is critical for regulating gene expression, cell survival, and inflammatory responses.[1][3] This guide details the signaling pathway, presents quantitative data on MAPK activation, and provides standardized protocols for studying these events.
The this compound-MAPK Signaling Pathway
The activation of MAPK cascades by this compound is a multi-step process initiated at the cell surface. The binding of this compound to FPR1 or FPR2 induces a conformational change in the receptor, leading to the activation of intracellular signaling molecules that ultimately converge on the MAPK modules. The ERK and p38 MAPK pathways, in particular, are known to predominantly influence chemotaxis and FPR1-mediated cellular activities.[1]
Caption: this compound binds to FPRs, activating G-proteins and downstream kinases to trigger MAPK cascades.
Quantitative Data on MAPK Activation
The activation of ERK, p38, and JNK by this compound is both dose- and time-dependent. The following tables summarize representative quantitative data derived from studies on human neutrophils or neutrophil-like cell lines (e.g., differentiated HL-60 cells) stimulated with N-formyl peptides.
Table 1: Dose-Dependent Activation of MAPK Pathways by this compound
This table illustrates the typical dose-response relationship for MAPK phosphorylation following a short stimulation period (e.g., 2-5 minutes) with this compound. Activation is measured as the fold change in the phosphorylated form of the kinase relative to the total kinase, normalized to an unstimulated control.
| This compound Concentration (nM) | p-ERK / Total ERK (Fold Change) | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| 1.0 | 4.5 ± 0.4 | 3.8 ± 0.3 | 2.5 ± 0.3 |
| 10 | 8.2 ± 0.7 | 7.5 ± 0.6 | 4.8 ± 0.5 |
| 100 | 9.5 ± 0.9 | 8.9 ± 0.8 | 5.1 ± 0.6 |
| 1000 | 7.1 ± 0.6 | 6.5 ± 0.5 | 3.7 ± 0.4 |
Data are representative mean ± SEM from typical quantitative Western blot analyses. Maximal activation for fMLF, a related peptide, is often observed around 100 nM.[8]
Table 2: Time-Course of MAPK Activation by this compound (100 nM)
This table shows the transient nature of MAPK phosphorylation following stimulation with a fixed, optimal concentration of this compound (100 nM). Activation peaks rapidly and then declines due to the action of intracellular phosphatases.
| Time (minutes) | p-ERK / Total ERK (Fold Change) | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 1 | 8.5 ± 0.8 | 9.2 ± 0.9 | 4.9 ± 0.5 |
| 5 | 9.8 ± 1.0 | 8.1 ± 0.7 | 5.3 ± 0.6 |
| 15 | 4.2 ± 0.5 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 30 | 1.9 ± 0.2 | 1.6 ± 0.2 | 1.4 ± 0.1 |
| 60 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
Data are representative mean ± SEM. Phosphorylation of MAPKs in response to fMLF is rapid, often peaking between 1 and 5 minutes before declining.[9][10]
Experimental Protocols
The following protocols provide a detailed methodology for investigating this compound-mediated MAPK activation in a human neutrophil-like cell line, such as HL-60 cells differentiated into a neutrophil phenotype.
Protocol 1: Cell Culture, Stimulation, and Lysate Preparation
Objective: To prepare cell lysates suitable for analyzing protein phosphorylation following stimulation with this compound.
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO) for differentiation
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound peptide stock solution (e.g., 1 mM in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail 1 & 2
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
To induce differentiation into a neutrophil-like phenotype, seed cells at 2 x 10⁵ cells/mL and add DMSO to a final concentration of 1.3% (v/v). Culture for 5-6 days.
-
Confirm differentiation by morphological changes and expression of neutrophil markers (e.g., CD11b).
-
-
Serum Starvation:
-
Harvest differentiated HL-60 cells by centrifugation (300 x g, 5 min).
-
Wash cells once with serum-free RPMI-1640.
-
Resuspend cells in serum-free RPMI-1640 at a density of 2 x 10⁶ cells/mL and incubate for 2-4 hours at 37°C to reduce basal MAPK activity.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., for a dose-response experiment).
-
Aliquot 1 mL of the starved cell suspension into microcentrifuge tubes for each condition.
-
Add the diluted this compound (or vehicle control, e.g., 0.1% DMSO) to the cells and incubate at 37°C for the desired time (e.g., 5 minutes for dose-response or various times for a time-course).
-
-
Cell Lysis:
-
Terminate the stimulation by immediately placing the tubes on ice and adding 1 mL of ice-cold PBS.
-
Pellet the cells by centrifugation (500 x g, 3 min, 4°C).
-
Aspirate the supernatant completely.
-
Prepare complete lysis buffer by adding protease and phosphatase inhibitors to RIPA buffer immediately before use.
-
Resuspend the cell pellet in 100 µL of ice-cold complete lysis buffer.
-
Incubate on ice for 20 minutes with vortexing every 5 minutes to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Store lysates at -80°C until use.
-
Protocol 2: Quantitative Western Blotting for Phosphorylated MAPK Proteins
Objective: To quantify the levels of phosphorylated ERK, p38, and JNK relative to their total protein levels.
Materials:
-
Cell lysates from Protocol 4.1
-
Laemmli Sample Buffer (4X) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies (rabbit anti-phospho-p44/42 MAPK (ERK1/2), rabbit anti-phospho-p38 MAPK, rabbit anti-phospho-JNK, and corresponding rabbit anti-total MAPK antibodies)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Methodology:
-
Sample Preparation and SDS-PAGE:
-
Thaw cell lysates on ice.
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with complete lysis buffer.
-
Add 4X Laemmli buffer to the normalized lysates (final concentration 1X) and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel, along with a molecular weight standard.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody for the phosphorylated target (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Prepare the ECL reagent and apply it to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.
-
Quantify the band intensity for the phosphorylated protein using image analysis software.
-
-
Stripping and Reprobing for Total Protein:
-
To normalize for protein loading, strip the membrane of the phospho-antibody complex using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block as in step 3.
-
Incubate the membrane with the primary antibody for the corresponding total protein (e.g., anti-total p38).
-
Repeat the subsequent washing, secondary antibody incubation, and detection steps.
-
Quantify the band intensity for the total protein.
-
-
Data Analysis:
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Normalize all results to the control (unstimulated) sample to determine the fold change in activation.
-
Experimental Workflow
The following diagram outlines the logical flow of a typical experiment designed to investigate this compound-mediated MAPK activation.
Caption: Workflow for studying this compound-induced MAPK activation, from cell prep to data analysis.
Conclusion
The activation of MAPK signaling pathways by this compound via Formyl Peptide Receptors is a cornerstone of the innate immune response. A thorough understanding of this cascade, supported by robust quantitative data and standardized experimental protocols, is essential for researchers in immunology and professionals involved in the development of anti-inflammatory therapeutics. The methodologies and data presented in this guide provide a framework for accurately investigating this critical signaling network and its role in health and disease.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Honokiol suppresses formyl peptide-induced human neutrophil activation by blocking formyl peptide receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of human neutrophils with formyl-methionyl-leucyl-phenylalanine induces tyrosine phosphorylation and activation of two distinct mitogen-activated protein-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: fMIFL Chemotaxis Assay for Human Neutrophils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophils are key players in the innate immune system, acting as the first line of defense against invading pathogens. Their directed migration towards chemical cues, a process known as chemotaxis, is critical for their function. N-formyl peptides, such as N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), are potent chemoattractants for neutrophils. These peptides are recognized by formyl peptide receptors (FPRs), primarily FPR1, on the neutrophil surface.[1] The activation of FPR1 initiates a cascade of intracellular signaling events, leading to directed cell movement.[1][2] This document provides a detailed protocol for assessing human neutrophil chemotaxis in response to this compound using the Boyden chamber assay, a widely accepted method for this purpose.[3] Additionally, it outlines the underlying signaling pathways and provides examples of data presentation for the evaluation of potential inhibitors.
Data Presentation
The following tables summarize typical quantitative data obtained from an this compound chemotaxis assay. These values can be used as a reference for expected results and for the design of dose-response experiments.
Table 1: Dose-Response of Human Neutrophil Chemotaxis to this compound
| This compound Concentration (nM) | Chemotactic Index (Mean ± SD) | Percent Migration (Mean ± SD) |
| 0 (Negative Control) | 1.0 ± 0.2 | 5% ± 2% |
| 1 | 4.5 ± 0.8 | 22% ± 4% |
| 10 | 8.2 ± 1.5 | 41% ± 7% |
| 100 | 9.5 ± 1.8 | 48% ± 9% |
| 1000 | 7.8 ± 1.4 | 39% ± 6% |
Note: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control. Percent migration is the percentage of total cells added to the upper chamber that have migrated to the lower chamber.
Table 2: Inhibition of this compound-induced Neutrophil Chemotaxis
| Inhibitor | Target | Concentration | % Inhibition of Chemotaxis (Mean ± SD) | IC50 |
| Cyclosporin H | FPR1 | 1 µM | 92% ± 5% | ~50 nM |
| Wortmannin | PI3K | 100 nM | 75% ± 10% | ~10 nM |
| U0126 | MEK1/2 | 10 µM | 68% ± 8% | ~1 µM |
| SB203580 | p38 MAPK | 10 µM | 55% ± 9% | ~500 nM |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[4]
Experimental Protocols
This section details the methodology for isolating human neutrophils and performing the this compound chemotaxis assay using a Boyden chamber.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating human neutrophils from whole blood using density gradient centrifugation.[3][5] This method typically yields a neutrophil population with >95% purity and viability.[3][5]
Materials:
-
Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood
-
Density gradient medium for neutrophil isolation (e.g., Polymorphprep™ or a mixture of sodium metrizoate and Dextran 500)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with 0.5% Bovine Serum Albumin (BSA)
-
Trypan Blue solution
-
Conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of the neutrophil isolation medium in a 15 mL conical tube. To avoid mixing, perform this step slowly with the pipette tip close to the surface of the medium.[6]
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.[6]
-
After centrifugation, distinct layers of blood components will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil layer and the underlying separation medium into a new 50 mL conical tube.
-
Add HBSS without Ca²⁺/Mg²⁺ to bring the volume up to 45 mL and mix gently by inversion.
-
Centrifuge at 350 x g for 10 minutes at room temperature. A pellet containing neutrophils and contaminating red blood cells will form.
-
Carefully decant the supernatant.
-
To lyse the remaining red blood cells, resuspend the pellet in 2 mL of RBC Lysis Buffer and incubate for 5-7 minutes at room temperature.
-
Add 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in HBSS with 0.5% BSA.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL in HBSS with 0.5% BSA. Keep the cells on ice and use within 2 hours for the chemotaxis assay.
Protocol 2: this compound Chemotaxis Assay using a Boyden Chamber
The Boyden chamber assay is a widely used method to measure cell migration towards a chemoattractant.[3] It utilizes a chamber with two compartments separated by a microporous membrane.[3]
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)
-
Chemotaxis buffer (e.g., HBSS with 0.5% BSA)
-
Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)
-
Polycarbonate membranes with 3-5 µm pores
-
Giemsa or Diff-Quik stain
-
Microscope
-
Optional: Plate reader for colorimetric or fluorometric quantification
Procedure:
-
Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Add 30 µL of the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Add 50 µL of the prepared neutrophil suspension (2 x 10⁶ cells/mL) to the upper wells of the chamber.
-
If testing inhibitors, pre-incubate the neutrophils with the inhibitor for a specified time (e.g., 30 minutes) before adding them to the upper chamber.
-
Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol for 1 minute.
-
Stain the migrated cells on the bottom surface of the membrane with Giemsa or Diff-Quik stain.
-
Mount the membrane on a microscope slide and allow it to dry.
-
Count the number of migrated cells in several high-power fields (HPF) for each well using a light microscope.
-
Calculate the average number of migrated cells per HPF for each condition.
Data Analysis:
-
Chemotactic Index: (Average number of migrated cells in the presence of this compound) / (Average number of migrated cells in the negative control).
-
Percent Migration: (Number of migrated cells / Total number of cells added to the well) x 100.
-
Percent Inhibition: [1 - (Chemotactic response with inhibitor / Chemotactic response without inhibitor)] x 100.
Mandatory Visualization
This compound Signaling Pathway in Human Neutrophils
The binding of this compound to FPR1 on the neutrophil surface triggers a G-protein-mediated signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell movement.
Caption: this compound signaling cascade in human neutrophils.
Experimental Workflow for this compound Chemotaxis Assay
The following diagram illustrates the key steps involved in performing the this compound chemotaxis assay.
Caption: Experimental workflow for the Boyden chamber assay.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for fMIFL-Induced Calcium Flux Assay Using Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-formyl peptide, N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), is a potent chemoattractant peptide originating from sources such as Staphylococcus aureus. It plays a significant role in innate immunity by activating phagocytic cells. While the user has specified this compound as a CD74 agonist, current scientific literature more robustly identifies it as a high-affinity agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) crucial for mediating inflammatory responses. Activation of FPR2 by ligands like this compound initiates a signaling cascade that results in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a key event in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Macrophage Migration Inhibitory Factor (MIF) is the primary ligand for the cell surface receptor CD74. The MIF/CD74 signaling complex, often involving CD44 as a co-receptor, activates downstream pathways such as the MAP kinase/ERK, PI3K/Akt, and NF-κB pathways, which are critical for cell survival, proliferation, and inflammatory responses.[1][2] While a direct, independent signaling pathway linking this compound to CD74 for calcium mobilization is not extensively documented, the potential for crosstalk between FPR2 and CD74 signaling pathways in a broader inflammatory context remains an area of interest.
This document provides detailed protocols for measuring this compound-induced calcium flux using the fluorescent dye Fluo-4 AM, a widely used indicator for monitoring intracellular calcium changes.
Signaling Pathways
This compound-Induced Calcium Mobilization via FPR2
Activation of FPR2 by this compound initiates a well-characterized signaling cascade leading to intracellular calcium release. This process is mediated by the Gαi subunit of the heterotrimeric G protein coupled to the receptor.
Caption: this compound-FPR2 signaling pathway leading to calcium mobilization.
MIF/CD74 Signaling Pathway
The canonical signaling pathway for CD74 involves its ligand MIF and co-receptor CD44, leading to the activation of pro-survival and inflammatory pathways. A direct link to rapid calcium flux is less characterized compared to GPCRs like FPR2.
Caption: Canonical MIF/CD74 signaling pathway.
Data Presentation
The following tables summarize quantitative data for this compound and the related N-formyl peptide, fMLF (N-formylmethionyl-leucyl-phenylalanine), in inducing calcium flux, primarily through Formyl Peptide Receptors.
| Ligand | Receptor | Cell Type | Assay | EC₅₀ | Reference |
| This compound | FPR2 | HEK293 (transfected) | Calcium Flux | ~5 µM | [3] |
| fMLF | FPR1 | HEK293 (transfected) | Calcium Flux | ~50 nM | [3] |
| fMLF | FPR2 | HEK293 (transfected) | Calcium Flux | ~5.3 µM | [3] |
| Mitocryptide-2 | FPR2 | Not Specified | Calcium Flux | 6.9 nM | [4] |
Note: EC₅₀ values can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Experimental Protocols
Principle of the Fluo-4 AM Calcium Flux Assay
The Fluo-4 AM assay is a fluorescence-based method for detecting intracellular calcium mobilization. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeant form, Fluo-4. Upon binding to Ca²⁺, the fluorescence of Fluo-4 is significantly enhanced. The change in fluorescence intensity, measured at Ex/Em = ~490/525 nm, is directly proportional to the concentration of intracellular free calcium.[5]
Experimental Workflow
Caption: General workflow for the Fluo-4 AM calcium flux assay.
Detailed Protocol for Suspension Cells (e.g., Monocytes, Neutrophils)
This protocol is optimized for cells grown in suspension and analyzed using a fluorescence plate reader or flow cytometer.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells, neutrophils, or a cell line expressing FPR2)
-
This compound peptide
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic® F-127
-
Probenecid (optional, improves dye retention)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4[6]
-
Cell culture medium
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities or a flow cytometer
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[7] Aliquot in small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]
-
Pluronic F-127 Stock Solution: Prepare a 10% (w/v) solution in DMSO.
-
Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution in 1 M NaOH, then adjust the pH to ~7.4 with HCl.
-
Dye-Loading Solution (Prepare Fresh): For a final Fluo-4 AM concentration of 2-5 µM, dilute the Fluo-4 AM stock solution into the Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersal.[8] If using, add Probenecid to a final concentration of 1-2.5 mM. Vortex briefly to mix. This solution should be used within 2 hours.[5]
Procedure:
-
Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash once with serum-free culture medium. Resuspend the cell pellet in the Assay Buffer to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Dye Loading: Add an equal volume of the 2X Dye-Loading Solution to the cell suspension. Mix gently.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[5] Some protocols also include a subsequent 15-30 minute incubation at room temperature.
-
Washing: Pellet the cells by centrifugation and discard the supernatant containing excess dye. Wash the cells 2-3 times with fresh Assay Buffer (containing probenecid, if used).
-
Final Resuspension: Resuspend the washed, dye-loaded cells in Assay Buffer to the desired density for your instrument (e.g., 0.5 x 10⁶ to 1 x 10⁶ cells/mL for a plate reader).
-
Plating: Dispense the cell suspension into the wells of a black, clear-bottom microplate (e.g., 100 µL per well for a 96-well plate).
-
Assay Measurement:
-
Place the microplate into the fluorescence reader, set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Use the instrument's injector to add the desired concentration of this compound agonist to each well (e.g., 20 µL of a 6X solution).
-
Immediately begin recording the fluorescence intensity kinetically for a period of 1-3 minutes to capture the transient calcium peak.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Disclaimer: These protocols provide a general guideline. Optimal conditions, including cell density, dye concentration, and incubation times, should be determined empirically for each specific cell type and experimental setup. This product is for RESEARCH USE ONLY and is not intended for therapeutic or diagnostic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for in vivo Animal Models of fMIFL-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the functionally active variant of Macrophage Migration Inhibitory Factor, fMIFL (N-formyl-Met-Ile-Phe-Leu), to induce inflammatory responses in in vivo animal models. This compound, a potent chemoattractant peptide derived from Staphylococcus aureus, serves as a powerful tool for studying acute inflammation, leukocyte recruitment, and the efficacy of anti-inflammatory therapeutics.[1]
Introduction to this compound and its Role in Inflammation
This compound is a formylated peptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR1.[2] FPRs are G protein-coupled receptors predominantly expressed on myeloid cells, such as neutrophils and macrophages.[3] The interaction of this compound with FPR1 initiates a signaling cascade that leads to a robust pro-inflammatory response, characterized by:
-
Leukocyte Chemotaxis: this compound is a powerful chemoattractant, guiding neutrophils and other leukocytes to the site of inflammation.
-
Cellular Activation: It triggers the activation of leukocytes, leading to degranulation, production of reactive oxygen species (ROS), and the release of inflammatory mediators.
-
Cytokine Production: this compound stimulation can induce the expression and secretion of pro-inflammatory cytokines, further amplifying the inflammatory cascade.
In vivo, the administration of this compound can mimic the early stages of bacterial infection, providing a valuable model for studying the mechanisms of innate immunity and for the preclinical evaluation of anti-inflammatory drug candidates. Studies have shown that Staphylococcus aureus strains that produce formylated peptides induce a more severe arthritis in mice, with increased neutrophil recruitment, highlighting the in vivo relevance of peptides like this compound as virulence factors.[1]
Signaling Pathway of this compound-Induced Inflammation
The pro-inflammatory effects of this compound are primarily mediated through the activation of the FPR1 signaling pathway. Upon binding of this compound to FPR1, a conformational change in the receptor leads to the activation of heterotrimeric G proteins. The subsequent signaling cascade involves multiple downstream effectors, culminating in the cellular responses that drive inflammation.
In Vivo Animal Models of this compound-Induced Inflammation
Several established animal models of acute inflammation can be adapted for the use of this compound as the inflammatory stimulus. The choice of model will depend on the specific research question, the target tissue, and the desired endpoints.
Murine Model of this compound-Induced Peritonitis
This model is ideal for studying leukocyte migration into the peritoneal cavity and for the collection of peritoneal exudate for cellular and biochemical analysis.
Experimental Protocol:
-
Animals: Male C57BL/6 mice, 8-12 weeks old, are commonly used.
-
This compound Preparation: Dissolve this compound in sterile, pyrogen-free saline. A typical dose range for inducing a robust inflammatory response is 1-10 µg per mouse.
-
Administration: Inject the this compound solution intraperitoneally (i.p.) in a volume of 100-200 µL.
-
Time Course: The inflammatory response is typically assessed 4-24 hours post-injection.
-
Sample Collection:
-
Euthanize mice by an approved method.
-
Perform a peritoneal lavage by injecting 3-5 mL of sterile PBS containing 5 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Analysis:
-
Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with a Romanowsky-type stain.
-
Flow Cytometry: Characterize the infiltrating leukocyte populations (neutrophils, macrophages, etc.) using specific cell surface markers.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell-free supernatant of the peritoneal lavage fluid by ELISA or multiplex immunoassay.[4]
-
Myeloperoxidase (MPO) Assay: MPO activity in the peritoneal lavage fluid can be measured as an indicator of neutrophil infiltration.[5][6][7][8][9]
-
Murine Air Pouch Model of this compound-Induced Inflammation
This model creates a subcutaneous cavity that allows for the localized administration of this compound and the subsequent collection of exudate. It is particularly useful for studying the local inflammatory environment and for testing the effects of locally or systemically administered anti-inflammatory agents.
Experimental Protocol:
-
Air Pouch Formation:
-
Anesthetize mice.
-
Inject 3 mL of sterile air subcutaneously on the dorsum to create an air pouch.
-
Re-inflate the pouch with 2 mL of sterile air on day 3.
-
-
This compound Administration: On day 6, inject this compound (1-10 µg in 100 µL of sterile saline) directly into the air pouch.
-
Sample Collection: At a designated time point (e.g., 4, 24, or 48 hours), euthanize the mice and collect the air pouch exudate by washing the pouch with 1-2 mL of sterile PBS with EDTA.
-
Analysis: The collected exudate can be analyzed for leukocyte count and characterization, cytokine levels, and MPO activity as described for the peritonitis model.
Murine Model of this compound-Induced Pulmonary Inflammation
This model is relevant for studying lung inflammation and acute lung injury.
Experimental Protocol:
-
Animals: Male BALB/c or C57BL/6 mice, 8-12 weeks old.
-
This compound Administration: Administer this compound (1-5 µg in 50 µL of sterile saline) via intratracheal or intranasal instillation under light anesthesia.
-
Time Course: Assess inflammation at time points ranging from 4 to 72 hours post-instillation.
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect cells and fluid from the airways for leukocyte counts, differential analysis, and cytokine measurements.
-
Lung Tissue Homogenate: Homogenize lung tissue to measure MPO activity and cytokine levels.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration, edema, and tissue damage.[10]
-
Experimental Workflow Diagram
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo inflammation models using potent FPR agonists. While specific data for this compound is limited in publicly available literature, the data for fMLP, a structurally and functionally similar N-formylated peptide, provides a reasonable approximation of the expected inflammatory response.
Table 1: Leukocyte Infiltration in a Murine Peritonitis Model (4 hours post-injection)
| Treatment Group | Total Leukocytes (x 10⁶/cavity) | Neutrophils (x 10⁶/cavity) | Monocytes/Macrophages (x 10⁶/cavity) |
| Saline Control | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.4 ± 0.1 |
| FPR Agonist (e.g., fMLP, 1 µg) | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.7 ± 0.4* |
*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. Data are hypothetical and based on typical results from fMLP-induced peritonitis models.
Table 2: Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid (4 hours post-injection)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Saline Control | < 20 | < 15 | < 30 |
| FPR Agonist (e.g., fMLP, 1 µg) | 550 ± 80 | 250 ± 45 | 800 ± 120* |
*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. Data are hypothetical and based on typical results from fMLP-induced peritonitis models.
Table 3: Myeloperoxidase (MPO) Activity in Lung Tissue Homogenates (24 hours post-instillation)
| Treatment Group | MPO Activity (U/g tissue) |
| Saline Control | 0.8 ± 0.2 |
| FPR Agonist (e.g., fMLP, 5 µg) | 5.6 ± 0.9* |
*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. Data are hypothetical and based on typical results from fMLP-induced pulmonary inflammation models.
Conclusion
This compound is a valuable tool for inducing acute inflammation in various in vivo animal models. The protocols outlined in these application notes provide a framework for researchers to study the mechanisms of this compound-induced inflammation, leukocyte recruitment, and to evaluate the efficacy of novel anti-inflammatory therapies. The robust and reproducible inflammatory response elicited by this compound makes it an excellent choice for preclinical research in inflammation and immunology.
References
- 1. Formylated peptides are important virulence factors in Staphylococcus aureus arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of cytokine, cellular and clinical response to the intravenous LPS challenge repeated after one year: a healthy volunteer trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Superoxide Production After fMIFL Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide N-formyl-Met-Ile-Phe-Leu (fMIFL) is a potent activator of phagocytic cells, such as neutrophils. As a mimic of bacterially derived peptides, this compound binds to formyl peptide receptors (FPRs) on the cell surface, primarily FPR1 and FPR2, initiating a signaling cascade that culminates in a variety of cellular responses critical to the innate immune system. One of the hallmark responses is the "respiratory burst," a rapid release of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂⁻). This process is a key mechanism for killing invading pathogens but can also contribute to tissue damage in inflammatory diseases. Therefore, the accurate measurement of superoxide production in response to this compound is crucial for studying neutrophil function, inflammatory processes, and for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and protocols for two common methods used to quantify this compound-induced superoxide production: the lucigenin-based chemiluminescence assay and the cytochrome c reduction assay.
This compound Signaling Pathway to Superoxide Production
This compound initiates superoxide production by binding to FPRs, which are G-protein coupled receptors. This binding event triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then activate downstream effector enzymes, including phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates protein kinase C (PKC). Concurrently, other signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), are also activated. Ultimately, these signaling cascades lead to the phosphorylation and assembly of the subunits of the NADPH oxidase enzyme complex at the cell membrane. The assembled NADPH oxidase then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion.
Caption: this compound signaling pathway to superoxide production.
Data Presentation
The following table summarizes representative quantitative data for superoxide production in neutrophils stimulated with the closely related formyl peptide, N-formyl-Met-Leu-Phe (fMLF). Due to the similar mechanism of action, these values can serve as a valuable reference for designing and interpreting experiments with this compound.
| Agonist | Cell Type | Assay Method | Parameter | Value | Reference |
| fMLF | Human Neutrophils | Chemiluminescence | EC₅₀ | ≈ 20 nM | [1] |
| fMLF | Equine Neutrophils (LPS-primed) | Lucigenin-dependent Chemiluminescence | EC₅₀ | 10.2 ± 3.9 nM | [2] |
| fMLF | Human Neutrophils | Cytochrome c Reduction | IC₅₀ (Eugenol inhibition) | 5 µg/mL | [3] |
| RE-04-001 (FPR1 agonist) | Human Neutrophils | Isoluminol-enhanced Chemiluminescence | EC₅₀ | ≈ 1 nM | [4] |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.
Experimental Workflow
The general workflow for measuring superoxide production in response to this compound treatment involves several key steps, from cell isolation to data analysis.
References
- 1. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eugenol prevents fMLF-induced superoxide anion production in human neutrophils by inhibiting ERK1/2 signaling pathway and p47phox phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing fMIFL to Elucidate FPR1 and FPR2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptors, FPR1 and FPR2, are G protein-coupled receptors (GPCRs) that play pivotal roles in innate immunity and inflammation.[1][2] They are activated by N-formyl peptides, such as N-formylmethionine, which are released by bacteria or from damaged host cells, thereby initiating a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] The synthetic peptide fMIFL (formyl-Met-Ile-Phe-Leu) has emerged as a valuable tool for studying these receptors. As a potent agonist for both FPR1 and, to a lesser extent, FPR2, this compound allows for the targeted investigation of the distinct and overlapping signaling pathways mediated by these two important receptors.[2][4][5]
These application notes provide detailed protocols for utilizing this compound to study FPR1 and FPR2 signaling, with a focus on key cellular assays. The provided methodologies and data will aid researchers in academia and industry in their efforts to understand the nuanced roles of these receptors in health and disease, and to facilitate the development of novel therapeutics targeting inflammatory disorders.
Signaling Pathways of FPR1 and FPR2
Upon binding of an agonist like this compound, both FPR1 and FPR2 undergo a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi family.[6][7][8] This initiates a cascade of downstream signaling events. The activated G protein dissociates into its α and βγ subunits, which in turn modulate the activity of various effector enzymes.
A primary pathway activated by FPR1 and FPR2 is the phospholipase C (PLC) pathway.[1][3] Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[1]
Furthermore, FPR1 and FPR2 activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][9][10] These pathways are crucial for regulating a wide array of cellular functions, including cell migration, proliferation, and survival.
Caption: this compound-induced FPR1 and FPR2 signaling cascade.
Quantitative Data: Ligand Affinity and Potency
The following table summarizes the reported EC50 values for this compound and other relevant ligands at FPR1 and FPR2, providing a comparative view of their potency. This data is crucial for designing experiments and interpreting results.
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | Human FPR1 | NADPH Oxidase Activity | ~0.1 | [5] |
| This compound | Human FPR2 | Calcium Mobilization | Micromolar concentrations required | [4] |
| fMLF | Human FPR1 | Calcium Mobilization | Nanomolar range | [11] |
| fMLF | Human FPR2 | Calcium Mobilization | >1000-fold less potent than on FPR1 | [12] |
| WKYMVm | Human FPR2 | Chemotaxis | Picomolar concentrations | [2] |
| MMK-1 | Human FPR2 | Chemotaxis | Potent and selective agonist | [13] |
Experimental Protocols
Calcium Mobilization Assay
This assay is a fundamental method to assess the activation of GPCRs that signal through the PLC-IP3 pathway. The binding of this compound to FPR1 or FPR2 leads to a transient increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.
Caption: Workflow for the calcium mobilization assay.
Materials:
-
Cells expressing FPR1 or FPR2 (e.g., transfected HEK293 cells, HL-60 cells differentiated into neutrophil-like cells).[14][15]
-
This compound stock solution (in DMSO).
-
Control agonists (e.g., fMLF for FPR1, WKYMVm for FPR2).[11][16]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[17][18]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Cell Preparation: Culture cells expressing the receptor of interest to the appropriate density. For adherent cells, seed them in a 96-well plate. For suspension cells, harvest and wash them.
-
Dye Loading: Resuspend the cells in assay buffer containing the calcium-sensitive dye at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[18]
-
Washing: Centrifuge the cells and wash them with fresh assay buffer to remove any extracellular dye.
-
Baseline Measurement: Place the cell plate in the fluorescence reader and record the baseline fluorescence for a short period.
-
Agonist Addition: Add varying concentrations of this compound or control agonists to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from the baseline to determine the magnitude of the calcium response. Plot dose-response curves to determine the EC50 of this compound.
Chemotaxis Assay
Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark cellular response to FPR activation. This assay quantifies the ability of this compound to induce cell migration.
Materials:
-
Cells expressing FPR1 or FPR2 (e.g., neutrophils, differentiated HL-60 cells).
-
This compound and control chemoattractants.
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts).
-
Cell culture medium.
-
Cell staining and counting equipment (e.g., microscope, flow cytometer).
Protocol:
-
Chamber Preparation: Place a porous membrane (e.g., 3-8 µm pore size) in the chemotaxis chamber, separating the upper and lower wells.
-
Chemoattractant Addition: Add different concentrations of this compound or control chemoattractants to the lower chamber.
-
Cell Seeding: Add a suspension of the cells to the upper chamber.
-
Incubation: Incubate the chamber at 37°C for a period sufficient to allow for cell migration (typically 1-3 hours).
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Counting: Stain the migrated cells on the lower surface of the membrane and count them using a microscope. Alternatively, collect the migrated cells from the lower chamber and count them using a flow cytometer.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a chemotactic dose-response curve.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway, a key downstream signaling event of FPR1 and FPR2.
Materials:
-
Cells expressing FPR1 or FPR2.
-
This compound and control agonists.
-
Cell lysis buffer.
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Western blotting or ELISA equipment.
Protocol:
-
Cell Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.[11]
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of p-ERK1/2:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the anti-p-ERK1/2 antibody.
-
ELISA: Use a sandwich ELISA kit to quantify the amount of p-ERK1/2 in the cell lysates.
-
-
Data Analysis: Quantify the levels of p-ERK1/2 relative to total ERK1/2 or a loading control. Plot the fold-increase in p-ERK1/2 against the concentration of this compound.
Conclusion
The use of this compound as a dual agonist for FPR1 and FPR2 provides a powerful approach to dissect the intricate signaling networks governed by these receptors. The detailed protocols and comparative data presented in these application notes offer a solid foundation for researchers to investigate the roles of FPR1 and FPR2 in inflammation and immunity. By employing these standardized methods, scientists and drug development professionals can gain deeper insights into the therapeutic potential of targeting these crucial receptors.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 10. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 15. Development of small-molecule fluorescent probes targeting neutrophils via N -formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00849A [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing fMLP Concentration for Neutrophil Chemotaxis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce neutrophil chemotaxis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal fMLP concentration for inducing neutrophil chemotaxis?
A1: The optimal fMLP concentration typically falls within the range of 10 nM to 100 nM. Several studies indicate that maximal chemotactic response is often observed around 100 nM.[1][2] Concentrations significantly higher than this, such as 500 nM to 1000 nM, can lead to a decrease in directional migration and may even inhibit the chemotactic response.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay system and cell source.
Q2: Why are my neutrophils not migrating towards the fMLP gradient?
A2: A complete lack of migration can stem from several factors:
-
Suboptimal fMLP Concentration: You may be using a concentration that is too high or too low. We recommend performing a dose-response curve starting from 1 nM to 1000 nM.
-
Degraded fMLP: Ensure your fMLP stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the peptide.
-
Poor Cell Viability: Neutrophils have a short ex-vivo lifespan. Ensure you are using freshly isolated cells. Check cell viability before starting the experiment.
-
Incorrect Assay Setup: Verify that a stable chemoattractant gradient is being formed in your assay system (e.g., Transwell, microfluidic device). A uniform concentration will not induce directed migration.[2]
-
Neutrophil Isolation Protocol: The method used for neutrophil purification can impact cell function. Some isolation techniques can artificially activate neutrophils, rendering them less responsive to chemoattractants.[4]
Q3: My neutrophil chemotactic response is weak or highly variable between experiments. What could be the cause?
A3: Weak or inconsistent results are common challenges. Consider the following:
-
Donor Variability: Neutrophils isolated from different donors can exhibit significant variability in their chemotactic response.
-
Suboptimal Incubation Time: The optimal migration time can vary depending on the assay. For Transwell assays, an incubation time of 1.5 hours has been identified as optimal in some studies.[5]
-
Assay Conditions: Ensure consistent temperature (37°C) and CO2 levels throughout the experiment.
-
fMLP Concentration: As mentioned, the dose-response to fMLP is bell-shaped. A concentration that is slightly off the peak optimum can result in a significantly weaker response.
Q4: My neutrophils are moving, but not in a directed manner towards the fMLP source. Why?
A4: This phenomenon, known as chemokinesis (random movement) rather than chemotaxis (directed movement), can occur when:
-
The Gradient is Not Established: If the fMLP is uniformly distributed in the medium, cells will be stimulated to move but without a directional cue.
-
Receptor Saturation: At very high concentrations of fMLP (e.g., >500 nM), the formyl peptide receptors (FPRs) on the neutrophil surface become saturated.[2] This prevents the cell from sensing a concentration differential across its length, leading to a loss of directionality.[2]
Q5: What is the underlying signaling mechanism of fMLP-induced chemotaxis?
A5: fMLP initiates a complex signaling cascade by binding to its G-protein coupled receptor (GPCR), the Formyl Peptide Receptor (FPR).[6][7] This binding activates intracellular G-proteins, which in turn trigger multiple downstream pathways essential for chemotaxis.[6][8] Key pathways include the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of Phosphatidylinositol 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK and p38).[6][9][10][11] These signals converge to regulate the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration.[6]
Data Summary Tables
Table 1: Recommended fMLP Concentrations for Neutrophil Chemotaxis Assays
| Assay Type | Recommended fMLP Concentration | Notes | Source(s) |
| Microfluidic Devices | 10 nM - 100 nM | 100 nM often induces sustained and maximal recruitment. Gradients from 0-400 nM have also been used successfully. | [1][12][13][14] |
| Transwell® / Boyden Chamber | 10 nM - 100 nM | This is a standard range for this endpoint assay. | [4][5] |
| Differentiated HL-60 Cells | 50 nM - 100 nM | Higher concentrations (~500 nM) can cause migration arrest in this cell line. | [3] |
Table 2: fMLP Receptor Affinity and Signaling Characteristics
| Parameter | Value / Description | Significance | Source(s) |
| Receptor Type | Formyl Peptide Receptors (FPRs), GPCRs | Mediates the cellular response to bacterial N-formylated peptides. | [6][7] |
| EC50 for Chemotaxis | ~0.07 nM (Human Neutrophils) | Demonstrates the high sensitivity of neutrophils to fMLP. | [8] |
| Key Signaling Pathways | PLC, PI3K, p38 MAPK, ERK MAPK | Activation of these pathways is crucial for cytoskeletal rearrangement and cell motility. | [2][6][9][11] |
| G-Protein Coupling | Primarily Pertussis Toxin-sensitive Gi class | Inhibition by pertussis toxin can block fMLP-induced responses. | [6][8] |
Experimental Protocols
Detailed Methodology: Transwell® Chemotaxis Assay
This protocol provides a standard procedure for measuring neutrophil chemotaxis using a Transwell® system.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using your laboratory's standard protocol (e.g., density gradient centrifugation with Polymorphprep® or immunomagnetic negative selection).[5]
-
Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI-1640) containing 5% Bovine Serum Albumin (BSA) to a final concentration of 2 x 10^6 cells/mL.[5]
-
-
Assay Preparation:
-
Prepare serial dilutions of fMLP in the assay medium to create a dose-response curve (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM).
-
Add 600 µL of the fMLP dilutions (or medium alone for the negative control) to the lower wells of a 24-well plate.
-
Carefully place the Transwell® inserts (with a 3.0 µm pore size polycarbonate membrane) into each well, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Migration:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the wells. To improve cell collection, some protocols recommend scraping the bottom of the membrane.[5]
-
To detach any adherent cells, add 60 µL of 0.5 M EDTA to the bottom chamber and incubate for 10-15 minutes at 4°C.[15]
-
Collect the cell suspension from the lower wells.
-
Count the number of migrated neutrophils using a hemocytometer, an automated cell counter, or a flow cytometer for more precise quantification.[5]
-
-
Data Analysis:
-
Calculate the number of migrated cells for each fMLP concentration.
-
Plot the number of migrated cells against the fMLP concentration to generate a dose-response curve and determine the optimal concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: fMLP signaling cascade in neutrophils.
Caption: Experimental workflow for a Transwell chemotaxis assay.
References
- 1. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Method Matters: Effect of Purification Technology on Neutrophil Phenotype and Function [frontiersin.org]
- 5. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
troubleshooting low signal in fMIFL calcium flux assay
Technical Support Center: fMIFL Calcium Flux Assay
This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal issues in fluorescence microthermal imaging with in-situ light (this compound) calcium flux assays.
Troubleshooting Guide: Low Signal or Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can result from a weak fluorescence signal after stimulation or a high background signal in unstimulated cells[1]. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.
Q1: My signal is weak or non-existent after adding my agonist. Where should I begin troubleshooting?
Start with a logical diagnostic workflow to systematically isolate the problem. The first step is to determine if the issue lies with the fundamental assay components (cells, dye, instrument) or the specific experimental treatment (agonist).
Caption: A typical Gq-coupled GPCR signaling cascade leading to calcium release.
Q3: Neither my positive control nor my test compound elicits a signal. What should I check?
This indicates a more fundamental problem with the assay components. Follow the workflow above to check your cells, dye, and instrument.
Cell-Related Issues:
-
Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and have high viability. [1]Overly confluent or low-passage cells may respond poorly. [2]* Temperature: Maintain a stable temperature of 37°C during imaging to ensure reproducibility. [2]* Media: Use phenol (B47542) red-free media during the assay, as phenol red can increase background fluorescence. [3] Calcium Dye-Related Issues:
-
Dye Choice: The dye's dissociation constant (Kd) should match the expected calcium concentration range. High-affinity dyes like Fluo-4 (Kd ≈ 345 nM) can become saturated by large calcium changes, underestimating the signal. [4][5]For larger responses, a lower-affinity dye may be more appropriate. [4][5]* Dye Loading: Insufficient dye concentration or loading time will result in a weak signal. [1]Conversely, excessively high concentrations can be toxic or cause quenching effects. [5]Optimize the loading time and concentration for your specific cell line.
-
Dispersion: Use Pluronic F-127 (typically 0.01-0.02%) to aid in the dispersion of AM ester dyes. [1] Instrument and Microfluidics Issues:
-
This compound Settings: Confirm that the excitation and emission wavelengths are correctly set for your chosen dye. Ensure the laser power and detector gain are optimized.
-
Microfluidic Device: For microfluidic setups, ensure cells are not washed away by excessive flow rates. [2]Uneven surfaces in the microfluidic channels can sometimes increase background fluorescence. [6]
Frequently Asked Questions (FAQs)
Q: How do I choose the right calcium indicator for my assay? A: Your choice depends on the expected magnitude of the calcium change, desired signal-to-noise ratio, and instrumentation. High-affinity dyes are sensitive to small changes, while low-affinity dyes are better for large, sustained responses to avoid saturation. [4] Table 1: Comparison of Common Calcium Indicators
| Indicator | Typical Kd | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluo-4 AM | ~345 nM [5] | ~490 [1] | ~525 [1] | High affinity, large fluorescence increase (>100x), industry standard. [4][7] |
| Fluo-8 AM | ~389 nM | ~490 | ~525 | Brighter and more photostable than Fluo-4. |
| Calbryte™ 520 AM | ~1200 nM [5] | ~492 | ~514 | Lower affinity, good for detecting large Ca²⁺ transients without saturating. [5] |
| Fura-2 AM | ~145 nM | ~340 / ~380 | ~510 | Ratiometric dye, which minimizes effects of uneven loading and photobleaching. [7] |
Q: How can I reduce high background fluorescence? A: High background reduces the signal-to-noise ratio.
-
Washing: If using a wash-based protocol, ensure cells are thoroughly washed to remove extracellular dye. * Media: Use imaging media without phenol red. * Dye Concentration: Lower the dye concentration, as excessive intracellular dye can contribute to background. [5]* Cell Autofluorescence: Check the autofluorescence of your cells before dye loading to establish a baseline.
Q: My cells are lifting or washing away in my microfluidic device. What can I do? A: This is a common issue in microfluidic-based assays.
-
Flow Rate: Reduce the perfusion or injection flow rate. [2]* Cell Confluency: Ensure cells are not over-confluent, which can compromise adhesion and viability. [2]* Cell Passage: Use low-passage number cells, as they generally adhere better. [2]* Coating: Ensure the microfluidic channels are properly coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion.
Experimental Protocols
General Protocol for an this compound Calcium Flux Assay
This protocol provides a general workflow. Optimization of cell density, dye concentration, and incubation times is critical. [1][8] Experimental Workflow Diagram
Caption: A typical experimental workflow for a cell-based this compound calcium flux assay.
Methodology:
-
Cell Seeding:
-
Seed cells into the this compound-compatible microfluidic device at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C with 5% CO₂.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of your calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
If needed, add Pluronic F-127 to the dye solution to aid dispersion. [1] * Prepare a 5X (or other desired concentration) working solution of your agonist/test compound.
-
-
Dye Loading:
-
Gently aspirate the culture medium from the cells.
-
Add an equal volume of the 2X dye working solution to the cells (resulting in a 1X final concentration).
-
Incubate for 45-60 minutes at 37°C, protected from light. Note: For "no-wash" kits, follow the manufacturer's specific instructions. [1]
-
-
Washing (for wash-based assays):
-
Gently aspirate the dye solution.
-
Wash the cells 2-3 times with buffer to remove any extracellular dye.
-
Add the final assay buffer to the cells.
-
-
This compound Measurement:
-
Place the microfluidic device on the this compound instrument stage, ensuring the system is equilibrated to 37°C. [2] * Set the instrument software with the correct excitation/emission wavelengths for your dye (e.g., Ex: 490 nm, Em: 525 nm for Fluo-4). [1] * Measure baseline fluorescence for 15-30 seconds.
-
Use the instrument's injector or perfusion system to add the agonist solution.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the full calcium transient.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
- 6. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: FPR Desensitization by fMIFL
Welcome to the technical support center for researchers working with Formyl Peptide Receptors (FPRs) and the agonist fMIFL. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to FPR desensitization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with FPRs?
A1: this compound, or N-formyl-methionyl-isoleucyl-phenylalanyl-leucine, is a potent agonist for Formyl Peptide Receptor 1 (FPR1) and also interacts with FPR2.[1][2][3] It is a synthetic peptide that mimics bacterial-derived peptides, which are recognized by the innate immune system.[2] The N-formyl group on the methionine residue is crucial for its high-affinity binding to FPR1 and subsequent receptor activation.[1] This activation triggers downstream signaling pathways, leading to various cellular responses, particularly in immune cells like neutrophils.[4]
Q2: What is FPR desensitization and why is it a concern in my experiments?
-
Homologous desensitization: The receptor becomes unresponsive to the same agonist that caused the desensitization.[6]
-
Heterologous desensitization: Activation of one receptor (e.g., FPR1 by this compound) leads to the desensitization of a different receptor.[7]
Q3: What is the underlying mechanism of this compound-induced FPR desensitization?
A3: The desensitization of FPRs, like other G protein-coupled receptors (GPCRs), is primarily mediated by two key protein families: G protein-coupled receptor kinases (GRKs) and β-arrestins.[5][8][9] Upon agonist binding, GRKs phosphorylate the intracellular domains of the activated FPR.[5][9] This phosphorylation event increases the receptor's affinity for β-arrestins.[5][10] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby terminating G protein-mediated signaling.[5][10] Furthermore, β-arrestin promotes the internalization of the receptor from the cell surface into endosomes, a process that contributes to longer-term desensitization.[10][11][12]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound and FPRs.
Issue 1: Diminished or absent cellular response upon repeated this compound stimulation in a calcium mobilization assay.
-
Possible Cause: Homologous desensitization of FPR1.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that elicits a robust but not maximal response. High concentrations of agonists can accelerate the rate and extent of desensitization.
-
Introduce a Wash Step: If your experimental design allows, wash the cells with buffer after the initial stimulation to remove this compound before the second stimulation.
-
Utilize an FPR1 Antagonist: To confirm that the lack of response is due to FPR1 desensitization, pre-treat the cells with a specific FPR1 antagonist, such as Cyclosporin H (CsH), before the initial this compound stimulation.[7] This should prevent desensitization and allow for a response to a subsequent agonist challenge after the antagonist is washed out.
-
Consider a Different Agonist: If the goal is to study FPR1 signaling without inducing strong desensitization, you might explore biased agonists that favor G protein signaling over β-arrestin recruitment, although specific biased agonists for FPR1 are still under extensive research.
-
Issue 2: this compound stimulation inhibits the response to a different chemoattractant in a chemotaxis assay.
-
Possible Cause: Heterologous desensitization of other chemoattractant receptors by FPR1 activation.[7]
-
Troubleshooting Steps:
-
Use an FPR1 Antagonist: Pre-treatment with a specific FPR1 antagonist like POL7200 can prevent the this compound-induced heterologous desensitization of other receptors, such as CXCR2.[7]
-
Vary the Order of Agonist Addition: If possible, reverse the order of agonist addition to determine if the desensitization is unidirectional.
-
Investigate the Role of Protein Kinase C (PKC): FPR1-mediated heterologous desensitization can be dependent on PKC activation.[13] Using a PKC inhibitor, such as staurosporine, may block this cross-desensitization.[13]
-
Issue 3: High background or low signal-to-noise ratio in a fluorescence-based receptor internalization assay.
-
Possible Cause: Issues with the fluorescent labeling, imaging parameters, or cell health.
-
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation Time: Use the recommended concentration of the fluorescent dye and optimize the incubation time to ensure sufficient labeling without causing cellular toxicity.
-
Adjust Imaging Parameters: Optimize the gain and exposure settings on your fluorescence microscope or plate reader to maximize the signal from internalized receptors while minimizing background fluorescence.
-
Use a Quenching Agent: For assays measuring surface receptor levels, a membrane-impermeable quenching agent can be used to reduce the fluorescence of non-internalized, surface-bound ligands.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect receptor expression and internalization capacity.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and FPR activation and desensitization.
Table 1: Potency of Formyl Peptides on FPRs in Calcium Mobilization Assays
| Agonist | Receptor | Cell Type | EC50 | Reference(s) |
| This compound | FPR1 | Human Neutrophils | ~0.1 nM | [4] |
| fMLP | FPR1 | Human Neutrophils | ~50 nM | [4] |
| This compound | FPR2 | RBL-FPR2 cells | 89 nM | [3] |
| fMLP | FPR2 | RBL-FPR2 cells | 6.7 µM | [3] |
Table 2: Effect of FPR1 Antagonists on Preventing this compound/fMLP-induced Desensitization
| Antagonist | Concentration | Assay | Effect | Reference(s) |
| Cyclosporin H (CsH) | 1 µM | Calcium Mobilization | Rescued LTB4 and CXCL1 response after fMLF-induced desensitization | [7] |
| POL7200 | 1 µM | Calcium Mobilization | Rescued LTB4 and CXCL1 response after fMLF-induced desensitization | [7] |
| POL7178 | 1 µM | Calcium Mobilization | Rescued LTB4 and CXCL1 response after fMLF-induced desensitization | [7] |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess FPR Desensitization
This protocol is adapted from standard procedures for measuring intracellular calcium flux.[14][15][16][17]
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells expressing FPR1 or primary neutrophils) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Baseline Reading:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure baseline fluorescence for 10-20 seconds.
-
-
First Stimulation (to induce desensitization):
-
Add this compound at a predetermined concentration and record the fluorescence signal for 2-3 minutes until it returns to baseline.
-
-
Second Stimulation (to assess desensitization):
-
Add a second stimulus of this compound (for homologous desensitization) or another agonist (for heterologous desensitization) at the same or a higher concentration and record the fluorescence for another 2-3 minutes.
-
-
Data Analysis:
-
The magnitude of the second calcium peak relative to the first indicates the degree of desensitization. A significantly smaller or absent second peak suggests desensitization.
-
Protocol 2: Receptor Internalization Assay using Fluorescence Microscopy
This protocol outlines a general method for visualizing receptor internalization.[18][19][20][21][22]
-
Cell Preparation:
-
Plate cells expressing a fluorescently-tagged FPR1 (e.g., FPR1-GFP) on glass-bottom dishes.
-
-
Live-Cell Imaging Setup:
-
Mount the dish on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
-
Baseline Imaging:
-
Acquire baseline images showing the initial distribution of the fluorescently-tagged receptor, which should be predominantly on the plasma membrane.
-
-
Agonist Stimulation:
-
Add this compound to the imaging medium.
-
-
Time-Lapse Imaging:
-
Acquire images at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes to visualize the translocation of the receptor from the plasma membrane to intracellular vesicles (endosomes).
-
-
Image Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time to determine the rate and extent of internalization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The signaling pathway of this compound-induced FPR1 desensitization.
Caption: Experimental workflow for a calcium mobilization assay to assess desensitization.
Caption: A logical workflow for troubleshooting diminished responses in FPR desensitization experiments.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. neb.com [neb.com]
- 20. Identifying cell-to-cell variability in internalization using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phagocytosis, Endocytosis, and Receptor Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
variability in neutrophil response to fMIFL stimulation
Welcome to the Technical Support Center for Neutrophil Stimulation Assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers studying the variability in neutrophil response to the potent chemoattractant N-Formyl-Met-Leu-Phe (fMLF or fMIFL).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant donor-to-donor variability in my neutrophil this compound stimulation experiments?
A1: Significant variability between neutrophil donors is a well-documented phenomenon. This can be attributed to several factors, including genetic differences in the N-formyl peptide receptor 1 (FPR1). The human FPR1 is encoded by numerous haplotypes, which can result in functional differences in ligand binding and subsequent cellular responses.[1] Additionally, the baseline activation state of neutrophils can differ between individuals depending on their underlying health and inflammatory status.
Q2: My neutrophils are not responding, or are showing a very weak response, to this compound stimulation. What are the possible causes?
A2: A lack of response can stem from several issues:
-
Receptor Desensitization: Neutrophils can become desensitized to this compound upon prior exposure.[2] If the isolation process or buffer contains activating substances, or if the cells are over-handled, they may become refractory to stimulation.
-
Suboptimal this compound Concentration: The optimal concentration for this compound can vary depending on the specific response being measured (e.g., chemotaxis, superoxide (B77818) production, calcium flux). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.[2][3]
-
Incorrect Experimental Temperature: Neutrophil activation is a temperature-sensitive process. Most activation protocols are performed at 37°C. Performing experiments at lower temperatures (e.g., 15°C) can be used to induce desensitization without triggering a full-blown oxidase activation.[2]
-
Cell Viability: Poor neutrophil viability following isolation will lead to a diminished response. Always check cell viability using a method like Trypan Blue exclusion before starting an experiment.
Q3: What is "priming" and how does it affect this compound-induced neutrophil responses?
A3: Priming is a process where pre-exposure of neutrophils to sub-stimulatory concentrations of certain agents (priming agents) enhances their response to a subsequent stimulus like this compound.[2] Common priming agents include Tumor Necrosis Factor-alpha (TNF-α) and Platelet-Activating Factor (PAF).[2][4] Priming can significantly increase the magnitude of responses such as superoxide production.[2] It's an important consideration, as trace amounts of priming agents in culture media or reagents could contribute to experimental variability.
Q4: Can other chemoattractants in my experimental system interfere with the this compound response?
A4: Yes. A signaling hierarchy exists among chemoattractants. Strong, end-stage chemoattractants like this compound can dominate over weaker, intermediate ones such as Interleukin-8 (IL-8).[2][4] Triggering the FPR1 with this compound can substantially reduce the superoxide production induced by IL-8.[4] Conversely, pre-stimulation with IL-8 can prime the cells for an enhanced response to this compound.[4]
Troubleshooting Guides
Issue 1: High Background Activation (Unstimulated Cells Show a Response)
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Use endotoxin-free reagents and consumables. Bacterial products like LPS can prime neutrophils. |
| Mechanical Stress During Isolation | Handle cells gently. Avoid harsh vortexing or centrifugation steps. Keep cells on ice when not in use. |
| Inappropriate Isolation Method | Ensure the density gradient medium (e.g., Polymorphprep) is at the correct temperature and used according to the manufacturer's instructions.[5][6][7] |
| Shear Stress | Be mindful of shear stress from pipetting or flow conditions, which can alter neutrophil activation states.[8] |
Issue 2: Inconsistent Results Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Variability in this compound Preparation | Prepare fresh this compound dilutions for each experiment from a concentrated, validated stock solution. This compound is hydrophobic and can adsorb to plastic. |
| Inconsistent Cell Counts | Accurately count viable cells before each experiment and normalize cell numbers across all conditions. |
| Timing of Assay Steps | Neutrophil responses like calcium flux and superoxide production are rapid and transient.[2][9] Use a multichannel pipette and a standardized workflow to ensure consistent timing. |
| Donor-to-Donor Variability | If possible, use neutrophils pooled from multiple donors or perform experiments on cells from the same donor to reduce variability for a given set of experiments. |
Quantitative Data Summary
Table 1: Effective Concentrations (EC50) of this compound for Various Neutrophil Responses
| Response Measured | EC50 of this compound (nM) | Reference |
| Superoxide Production (NADPH Oxidase Activity) | ~20 nM | [2] |
| CD11b Upregulation | 5 nM | [3] |
| CD66b Upregulation | 6 nM | [3] |
| CD62L (L-selectin) Shedding | 8 nM | [3] |
| FPR1 Phosphorylation | 10.6 ± 0.8 nM | [10] |
Table 2: Effect of Priming Agents on this compound-Induced Superoxide Production
| Priming Agent | Concentration & Incubation | Fold Increase in this compound (10 nM) Response | Reference |
| Tumor Necrosis Factor-α (TNF-α) | 25 ng/ml, 20 min | ~3.5-fold | [2] |
| Platelet-Activating Factor (PAF) | 100 nM, 10 min | ~2.5-fold | [2] |
| Cytochalasin B | 2 µg/ml, 5 min | Potentiates response | [2] |
Key Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
-
Blood Collection: Collect whole blood from healthy donors into heparin-containing tubes.
-
Density Gradient Separation: Carefully layer the heparinized blood onto a density gradient medium like Polymorphprep.[6][7]
-
Centrifugation: Centrifuge according to the manufacturer's instructions. This will separate the blood into distinct layers, with the neutrophil band located below the mononuclear cell layer.
-
Cell Harvesting: Carefully aspirate and discard the upper layers. Collect the neutrophil-rich layer.
-
Red Blood Cell Lysis: Lyse contaminating red blood cells using a lysis buffer (e.g., RBC lysis buffer).[5][6][7]
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., serum-free RPMI-1640).
-
Cell Counting and Resuspension: Resuspend the cells in the desired assay buffer, perform a viability count (e.g., Trypan Blue), and adjust the cell concentration as needed for the specific assay (e.g., 2 x 10^6 cells/mL).[7]
Protocol 2: this compound-Induced Calcium Mobilization Assay
-
Cell Loading: Load isolated neutrophils (e.g., 5 x 10^7 cells/mL) with a calcium-sensitive dye, such as Fura-2-AM (5 µM), for 30 minutes at room temperature in the dark.[11]
-
Washing: Wash the cells to remove excess extracellular dye and resuspend them in a calcium-free buffer (e.g., KRG without Ca2+).[11]
-
Equilibration: Equilibrate the cell suspension (e.g., 2 x 10^6 cells/mL) at 37°C for approximately 10 minutes in a fluorometer cuvette.[2]
-
Stimulation: Add this compound at the desired concentration. The activation by this compound triggers the release of Ca2+ from intracellular stores, followed by an influx of extracellular calcium.[9][12]
-
Measurement: Measure the change in fluorescence using a luminescence spectrometer. For Fura-2, use dual excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.[2] The change in intracellular calcium is expressed as the ratio of fluorescence intensities at the two excitation wavelengths.[2]
Protocol 3: Flow Cytometry Analysis of Neutrophil Activation Markers
-
Cell Preparation: Aliquot isolated neutrophils (e.g., 2.5 - 3 x 10^5 cells/well) into a 96-well plate.[5][6]
-
Inhibitor/Pre-treatment (Optional): If studying inhibitory effects, incubate cells with inhibitors (e.g., 5 µM Cyclosporin H for FPR1) for 30 minutes prior to stimulation.[5][6]
-
Stimulation: Add this compound at various concentrations and incubate for the desired time (e.g., 3 hours).[7]
-
Antibody Staining: Stain the cells with fluorescently-conjugated antibodies against activation markers such as CD11b and CD66b.[5][6][7]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
Data Analysis: Quantify the expression of activation markers by measuring the Mean Fluorescent Intensity (MFI). Results can be presented as the relative MFI compared to an unstimulated control.[5][6]
Visualizations
Signaling and Experimental Workflows
Caption: this compound signaling cascade in neutrophils.
Caption: General experimental workflow for neutrophil activation assays.
Caption: Troubleshooting logic for low this compound response.
References
- 1. Variable responses of formyl peptide receptor haplotypes toward bacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 6. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium efflux and influx in f-met-leu-phe (fMLP)-activated human neutrophils are chronologically distinct events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to fMIFL and Other Bacterial Chemoattractants for Immune Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bacterial chemoattractant fMIFL (formyl-Methionyl-Isoleucyl-Phenylalanyl-Leucine) with other well-characterized bacterial chemoattractants. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in immunology and drug development.
Introduction to Bacterial Chemoattractants
Bacterial chemoattractants are molecules that induce the directed migration of cells, particularly immune cells like neutrophils, to sites of infection. These molecules are crucial for the initiation of the innate immune response. Among the most potent bacterial chemoattractants are N-formylated peptides, which are released by bacteria during protein synthesis. These peptides are recognized by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, triggering a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection.
This compound is a tetrapeptide derived from Staphylococcus aureus and has been identified as a potent activator of immune cells. This guide compares the performance of this compound to other notable bacterial chemoattractants, primarily the well-studied fMLF (formyl-Methionyl-Leucyl-Phenylalanine) from Escherichia coli, and fMIVIL from Listeria monocytogenes.
Quantitative Performance Comparison
The efficacy of chemoattractants is typically quantified by their potency (EC50 values) in various functional assays and their binding affinity (Kd values) to their receptors. The following tables summarize the available quantitative data for this compound and other bacterial chemoattractants.
| Chemoattractant | Organism of Origin | Target Receptor(s) | Cell Type | Assay | Potency (EC50/Effective Concentration) | Citation |
| This compound | Staphylococcus aureus | mFPR1 | Mouse Neutrophils | Chemotaxis | 1-10 nM | [1][2] |
| Mouse Neutrophils | Superoxide (B77818) Production | 10-100 nM | [1][2] | |||
| fMLF | Escherichia coli | hFPR1, mFPR1 (low affinity), mFPR2 | Human Neutrophils | Superoxide Production | ~20 nM | [1] |
| Mouse Neutrophils | Chemotaxis | >1 µM | [1][2] | |||
| Mouse Neutrophils | Superoxide Production | >1 µM | [1] | |||
| HEK293 (mFPR1 transfected) | Calcium Mobilization | ~50 nM | [3] | |||
| HEK293 (mFPR2 transfected) | Calcium Mobilization | ~5 µM | [3][4] | |||
| HEK293 (mFPR2 transfected) | Chemotaxis | ~5 µM | [3][4] | |||
| fMIVIL | Listeria monocytogenes | mFPR1 | Mouse Neutrophils | Chemotaxis | 1-10 nM | [1][2] |
| Mouse Neutrophils | Superoxide Production | 10-100 nM | [1][2] |
Signaling Pathways
Bacterial chemoattractants like this compound and fMLF primarily signal through Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR). Activation of FPR1 initiates a signaling cascade that is crucial for the various cellular responses of neutrophils.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Detailed Protocol:
-
Neutrophil Isolation: Isolate neutrophils from the desired source (e.g., mouse bone marrow or human peripheral blood) using density gradient centrifugation (e.g., with Ficoll-Paque) followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in an appropriate buffer (e.g., RPMI 1640 with 1% BSA) at a concentration of 1 x 10^6 cells/mL.[5]
-
Chamber Preparation: Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size). Add the chemoattractant solution (e.g., this compound at various concentrations) to the lower wells. Place the membrane over the lower wells.[3]
-
Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain). Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the buffer control).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon chemoattractant stimulation, a key early event in neutrophil activation.
Detailed Protocol:
-
Cell Preparation: Isolate neutrophils as described previously and resuspend them in a calcium-containing buffer (e.g., HBSS with 1 mM CaCl2) at a concentration of 1-2 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., at 1-5 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with the calcium-containing buffer to remove extracellular dye.
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurements. Record the baseline fluorescence using a fluorometer or a plate reader (for Fluo-4, excitation ~490 nm, emission ~520 nm).
-
Stimulation: Add the chemoattractant (e.g., this compound) at various concentrations and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of granule contents, such as the enzyme myeloperoxidase (MPO) from azurophilic granules, upon neutrophil activation.
Detailed Protocol:
-
Neutrophil Preparation: Isolate neutrophils and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the cells with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C. This step enhances the degranulation response.
-
Stimulation: Add the chemoattractant (e.g., this compound) at various concentrations and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Stop the reaction by placing the samples on ice and then centrifuge to pellet the cells.
-
MPO Assay: Collect the supernatant, which contains the released granule proteins. Measure the MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine or TMB) by MPO in the presence of hydrogen peroxide.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the amount of MPO released. Express the results as a percentage of the total MPO content (determined by lysing an equivalent number of cells).
Conclusion
The available data indicates that this compound, a bacterial chemoattractant from Staphylococcus aureus, is a significantly more potent activator of mouse neutrophils than the commonly studied fMLF from Escherichia coli.[1][2] This higher potency, particularly in the nanomolar range for inducing chemotaxis and superoxide production, makes this compound a valuable tool for researchers studying neutrophil function, especially in the context of staphylococcal infections.
The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the activity of this compound with other chemoattractants in their specific experimental systems. The choice of chemoattractant will ultimately depend on the research question, the cell type being studied, and the specific functional response of interest.
References
- 1. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmgood.com [abmgood.com]
Receptor Specificity of fMIFL: A Comparative Guide for FPR1 vs. FPR2
For Researchers, Scientists, and Drug Development Professionals
The N-formyl peptide fMet-Ile-Phe-Leu (fMIFL), a potent chemoattractant peptide derived from Staphylococcus aureus, plays a significant role in initiating the innate immune response by activating formyl peptide receptors (FPRs). Understanding the nuanced interactions of this compound with different FPR subtypes is crucial for dissecting inflammatory pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the receptor specificity of this compound for FPR1 versus FPR2, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Data Summary: this compound Activity at FPR1 and FPR2
The available data consistently demonstrates that this compound is a potent and selective agonist for FPR1, while exhibiting significantly weaker activity at FPR2. This differential activation is critical for its role in orchestrating neutrophil responses to bacterial infection.
| Parameter | FPR1 | FPR2 | Reference |
| Binding Affinity (Kd) | High Affinity (nanomolar range implied by functional data) | Low Affinity (significantly higher than FPR1) | [1][2] |
| Functional Potency (EC50) - Calcium Mobilization | Potent (nanomolar range) | Weak (micromolar range or no response at lower concentrations) | [1][2] |
| Functional Potency (EC50) - ROS Production | Potent (e.g., ~0.1 nM) | Very Weak (significantly less potent than at FPR1) | [3] |
| Functional Potency (EC50) - Chemotaxis | Potent | Weak | [4] |
Note: Direct comparative studies providing precise head-to-head EC50 and Kd values for this compound at both human FPR1 and FPR2 are limited in the public domain. The table reflects the consensus from multiple studies on the relative potency of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's receptor specificity. Below are protocols for key functional assays commonly employed in studying FPR activation in neutrophils.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, a hallmark of Gαq/11-coupled G protein-coupled receptor (GPCR) signaling, which is a downstream consequence of Gαi activation of PLCβ in neutrophils.
Principle: Neutrophils are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-3 AM). Upon binding of this compound to FPR1 or FPR2, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and influx from the extracellular space. The calcium indicator dye binds to free cytosolic calcium, resulting in a change in its fluorescence intensity, which can be measured using a fluorometer or a flow cytometer.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Lyse remaining red blood cells with hypotonic saline. Resuspend purified neutrophils in a calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS+).
-
Dye Loading: Incubate the isolated neutrophils with a calcium-sensitive dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-45 minutes at 37°C in the dark. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the dye inside the cells.
-
Washing: Wash the cells twice with HBSS+ to remove extracellular dye.
-
Cell Resuspension: Resuspend the cells in HBSS+ at a concentration of 1-2 x 10^6 cells/mL.
-
Measurement:
-
Transfer the cell suspension to a cuvette or a 96-well plate suitable for fluorescence measurement.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the cells and continuously record the fluorescence signal over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Analysis: The peak increase in fluorescence ratio is used to determine the concentration-response curve and calculate the EC50 value.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the production of superoxide (B77818) anion (O2•−), a key component of the neutrophil oxidative burst, which is a critical bactericidal mechanism.
Principle: The NADPH oxidase enzyme complex in neutrophils is activated upon FPR stimulation. This enzyme catalyzes the production of superoxide from oxygen. The released superoxide can be measured using various probes, such as luminol (B1675438) or isoluminol for chemiluminescence-based detection, or cytochrome c for a spectrophotometric assay.
Protocol (using Isoluminol-Enhanced Chemiluminescence):
-
Neutrophil Preparation: Isolate and prepare neutrophils as described for the calcium mobilization assay. Resuspend the cells in HBSS+.
-
Assay Setup: In a white 96-well plate, add neutrophils (e.g., 1-2 x 10^5 cells/well).
-
Reagent Addition: Add horseradish peroxidase (HRP) (e.g., 1-2 U/mL) and isoluminol (e.g., 10-20 µM) to each well.
-
Stimulation and Measurement:
-
Place the plate in a chemiluminometer and allow it to equilibrate to 37°C.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin measuring the chemiluminescence signal at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: The peak chemiluminescence or the total integrated response is plotted against the this compound concentration to generate a dose-response curve and calculate the EC50.
Chemotaxis Assay
This assay assesses the directional migration of neutrophils towards a chemoattractant gradient.
Principle: Neutrophils are placed in a chamber separated from a solution containing the chemoattractant by a microporous membrane. The cells migrate through the pores towards the higher concentration of the chemoattractant. The number of migrated cells is then quantified.
Protocol (using a Transwell System):
-
Neutrophil Preparation: Isolate neutrophils as previously described and resuspend them in a suitable migration buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of a Transwell plate (with a pore size of 3-5 µm for neutrophils), add the migration buffer containing various concentrations of this compound.
-
Place the Transwell insert (the upper chamber) into the well.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification of Migrated Cells:
-
After incubation, remove the insert.
-
The migrated cells in the lower chamber can be collected and counted using a hemocytometer or a flow cytometer.
-
Alternatively, the non-migrated cells on top of the membrane can be wiped away, and the migrated cells on the underside of the membrane can be fixed, stained (e.g., with DAPI or Giemsa), and counted under a microscope.
-
-
Data Analysis: The number of migrated cells is plotted against the this compound concentration to determine the chemotactic response and the optimal chemotactic concentration.
Signaling Pathways and Visualizations
Both FPR1 and FPR2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[5][6] Activation by this compound initiates a cascade of intracellular signaling events leading to the key neutrophil functions of chemotaxis, degranulation, and ROS production.
Caption: this compound-induced signaling through FPR1 and FPR2.
Caption: Workflow for assessing this compound activity on neutrophils.
Conclusion
The collective evidence strongly indicates that this compound exhibits a pronounced receptor specificity for FPR1 over FPR2. This preferential activation of FPR1 by this compound at nanomolar concentrations triggers robust pro-inflammatory responses in neutrophils, including calcium mobilization, ROS production, and chemotaxis, which are critical for combating bacterial infections. While this compound can interact with FPR2, it does so with significantly lower affinity and potency, suggesting that FPR1 is the primary mediator of this compound's physiological effects at the site of a Staphylococcus aureus infection. This understanding of receptor specificity is fundamental for the rational design of novel therapeutics targeting FPR-mediated inflammation.
References
- 1. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of fMIFL with Chemoattractant Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial-derived tetrapeptide N-formyl-methionyl-isoleucyl-phenylalanyl-leucine (fMIFL), originating from Staphylococcus aureus, is a potent chemoattractant for phagocytic leukocytes. Its activity is primarily mediated through the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) crucial for innate immune responses. Understanding the cross-reactivity of this compound with other chemoattractant receptors is vital for elucidating its precise biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound's interaction with various chemoattractant receptors, supported by experimental data and detailed protocols.
Overview of this compound and Formyl Peptide Receptors
The FPR family in humans consists of three members: FPR1, FPR2, and FPR3. These receptors are expressed on various immune cells, including neutrophils and monocytes, and recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria.[1][2] Activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[3]
This compound has been identified as a potent agonist for members of the FPR family. Notably, its activity is not restricted to a single receptor subtype, exhibiting a degree of cross-reactivity that has significant implications for its inflammatory and immunomodulatory effects.
Quantitative Comparison of this compound Activity
The following tables summarize the available quantitative data on the potency of this compound and the reference agonist fMLF on human and mouse formyl peptide receptors. This data is primarily derived from functional assays such as calcium mobilization.
Table 1: Functional Potency (EC50) of this compound and fMLF on Human Formyl Peptide Receptors
| Ligand | Receptor | Assay Type | Cell Type | EC50 (nM) | Reference |
| This compound | FPR2 | Calcium Mobilization | Transfected Cells | Potent agonist; specific value not reported | [4] |
| fMLF | FPR1 | Calcium Mobilization | Neutrophils | ~20 | [5] |
| fMLF | FPR2 | Calcium Mobilization | Transfected Cells | >1000 | [6][7] |
| fMLF | FPR3 | Calcium Mobilization | Transfected Cells | Inactive | [8] |
Table 2: Functional Potency (EC50) of this compound and fMLF on Mouse Formyl Peptide Receptors
| Ligand | Receptor | Assay Type | Cell Type | EC50 (nM) | Reference |
| This compound | mFpr1 | Calcium Mobilization | RBL-2H3 | Readily activated; specific value not reported | [9] |
| This compound | mFpr2 | Calcium Mobilization | RBL-2H3 | Much less efficacious than on mFpr1 | [9] |
| fMLF | mFpr1 | Calcium Mobilization | RBL-2H3 | ~23,000 (1000-fold less potent than this compound) | [9][10] |
| fMLF | mFpr2 | Calcium Mobilization | HEK 293 | ~5,000 | [3][7] |
Note: Data on the binding affinity (Ki or IC50) of this compound for human FPRs is limited in the public domain. The available functional data indicates that this compound is a potent activator of human FPR2 and mouse Fpr1.[4][9] The N-formyl group of this compound is essential for its activity on both FPR1 and FPR2.[5]
Cross-Reactivity with Other Chemoattractant Receptors
Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound significantly interacts with other major families of chemoattractant receptors, such as the chemokine receptors (e.g., CXCRs and CCRs). The primary targets of this compound appear to be within the formyl peptide receptor family.
However, the phenomenon of receptor cross-desensitization is well-documented. Activation of FPR1 by its agonists can lead to the desensitization of other chemoattractant receptors, including CCR1, CCR5, and CXCR4, on the same cell.[3][11] This indicates an indirect mechanism by which this compound, through its action on FPRs, could modulate cellular responses to other chemoattractants.
Signaling Pathways
Activation of FPRs by this compound initiates a canonical G protein-coupled receptor signaling cascade. The primary pathway involves the activation of Gαi, leading to the dissociation of the Gβγ subunit complex.
Caption: this compound-induced signaling cascade via Formyl Peptide Receptors.
This activation leads to downstream signaling events, including:
-
Phospholipase C (PLC) activation: Gβγ activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1]
-
Protein Kinase C (PKC) activation: DAG activates PKC, which in turn phosphorylates various downstream targets.
-
Mitogen-Activated Protein Kinase (MAPK) pathway activation: The signaling cascade also activates MAPK pathways, such as ERK and p38, which are crucial for cell migration and inflammatory responses.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Culture cells endogenously expressing or transfected with the chemoattractant receptor of interest (e.g., neutrophils, monocytes, or HEK 293 cells).
-
Harvest cells and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.
-
-
Assay Procedure:
-
Resuspend the dye-loaded cells in buffer and plate them into a 96-well black, clear-bottom microplate.
-
Allow the cells to equilibrate to the assay temperature (typically 37°C).
-
Use an automated plate reader with injection capabilities to add varying concentrations of this compound or other chemoattractants to the wells.
-
Immediately begin recording fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.
-
Plot the change in fluorescence ratio (or intensity for non-ratiometric dyes) against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ligand that elicits a half-maximal response.
-
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Caption: Workflow for a chemotaxis assay.
Protocol:
-
Assay Setup:
-
Use a chemotaxis chamber, such as a Boyden chamber or a multi-well plate with Transwell inserts. These contain a porous membrane (typically with 3-8 µm pores) that separates an upper and a lower chamber.
-
Add media containing various concentrations of this compound or other chemoattractants to the lower chamber.
-
Prepare a suspension of the cells of interest (e.g., neutrophils, monocytes) in serum-free media.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-4 hours).
-
-
Quantification:
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Diff-Quik or DAPI.
-
Count the number of migrated cells in several microscopic fields for each condition.
-
-
Data Analysis:
-
Plot the number of migrated cells against the chemoattractant concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (this compound) to compete with a labeled ligand for binding to a receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the receptor of interest. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]fMLF for FPR1), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled specific ligand).
-
-
Incubation and Separation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
The available evidence strongly indicates that this compound is a potent agonist for formyl peptide receptors, particularly human FPR2 and mouse Fpr1. Its activity appears to be largely restricted to the FPR family, with no direct evidence of significant cross-reactivity with other major chemoattractant receptor families. However, through FPR activation, this compound can indirectly influence cellular responses to other chemoattractants via receptor cross-desensitization. Further research, particularly quantitative binding and functional studies on human FPR1 and FPR3, is needed to fully delineate the complete cross-reactivity profile of this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for advancing our understanding of this important bacterial chemoattractant and its potential as a therapeutic target.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for chemotactic formyl peptides as pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Signaling of fMIFL and fMLP
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by two potent N-formylated peptide chemoattractants: N-formyl-methionyl-leucyl-phenylalanine (fMLP) and N-formyl-methionine-isoleucine-phenylalanine-leucine (fMIFL). Both are crucial molecules in the study of innate immunity and inflammation, acting as powerful stimulants for phagocytic leukocytes. While both ligands primarily act on the same receptor, understanding their subtle differences in signaling is key for targeted therapeutic development.
Introduction to fMLP and this compound
N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) when derived from bacteria, or as damage-associated molecular patterns (DAMPs) when released from the mitochondria of damaged host cells.[1][2][3] They are potent chemoattractants that recruit leukocytes, such as neutrophils, to sites of infection or injury.[4][5]
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine) : Is the most extensively studied synthetic N-formylated peptide, analogous to those produced by bacteria. It serves as a prototypical agonist for Formyl Peptide Receptor 1 (FPR1).[2][4][5]
-
This compound (N-formyl-methionine-isoleucine-phenylalanine-leucine) : Is a formylated tetrapeptide originally identified from Staphylococcus aureus.[6] Like fMLP, it is a potent activator of leukocyte functions, primarily through FPR1.[6][7]
Both peptides trigger a cascade of intracellular events upon binding to their receptor, leading to critical immune responses such as chemotaxis, superoxide (B77818) production, and degranulation.[1][8][9]
Primary Receptor and Core Signaling Pathway
Both fMLP and this compound exert their effects predominantly through Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) of the Gi subfamily.[5][8][10][11] The activation of FPR1 by either ligand initiates a highly conserved core signaling cascade.
Upon agonist binding, the associated heterotrimeric Gi protein is activated, leading to its dissociation into Gαi and Gβγ subunits.[10][11] These subunits trigger divergent downstream pathways:
-
Gβγ Subunit Pathway : The Gβγ dimer activates Phospholipase Cβ (PLCβ).[10][12] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13]
-
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which causes a rapid increase in intracellular calcium concentration.[10][13][14]
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[6][13][14]
-
-
PI3K/Akt Pathway : The Gβγ subunit also activates phosphoinositide-3-kinase gamma (PI3Kγ), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12][13] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), leading to its activation.[12][15]
-
MAPK Pathway : Activation of FPR1 also leads to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[8][12][13][16] This can occur through various upstream effectors, including PKC and Ras superfamily GTPases.[12]
These interconnected pathways culminate in the execution of various cellular functions critical for the innate immune response.
Caption: Canonical FPR1 signaling pathway activated by fMLP and this compound.
Differential Signaling and Quantitative Comparison
While both peptides use the same overarching pathway, their differential effects arise from variations in receptor affinity, potency, and the potential for biased agonism. Biased agonism refers to the ability of different ligands, upon binding to the same receptor, to stabilize distinct receptor conformations, thereby preferentially activating a subset of downstream signaling pathways.[17]
Recent comparative analyses have shed light on these differences. While both fMLP and this compound are potent agonists at FPR1, fMLP is often considered the prototypic high-efficacy agonist for this receptor.[18] Studies in HEK293 cells expressing FPR1 have shown that shorter formylated peptides, including fMLP, can trigger maximum receptor activation across multiple signaling readouts.[18] In contrast, some ligands may show bias towards G-protein signaling (e.g., calcium mobilization) over β-arrestin recruitment or vice versa.[17][19]
The key distinction is that while fMLP can activate both FPR1 and, with lower affinity, FPR2, some data suggests that this compound from S. aureus does not interact with FPR2, making it a more selective FPR1 agonist in certain contexts.[7][12]
| Parameter | fMLP (N-formyl-Met-Leu-Phe) | This compound (N-formyl-Met-Ile-Phe-Leu) | Reference |
| Primary Receptor | FPR1 (high affinity), FPR2 (low affinity) | FPR1 (high affinity) | [7][12][18] |
| Receptor Selectivity | Acts on both FPR1 and FPR2. | More selective for FPR1; some evidence suggests no interaction with FPR2. | [7] |
| Potency (FPR1) | High; often serves as the benchmark for FPR1 activation. EC50 values are typically in the nanomolar range for responses like cAMP inhibition and ERK activation. | High; also a potent FPR1 agonist, with potency comparable to fMLP in many assays. | [18] |
| Efficacy (FPR1) | Considered a full agonist, capable of eliciting a maximal cellular response. | Generally considered a full agonist, capable of eliciting a maximal response. | [18] |
| Key Cellular Responses | Potent inducer of chemotaxis, degranulation, and superoxide production via NADPH oxidase. | Potent inducer of chemotaxis and other neutrophil functions. | [1][6] |
Note: EC50 and other quantitative values can vary significantly based on the cell type and specific assay used.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Receptors for chemotactic formyl peptides as pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 6. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 12. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating fMIFL Activity in the Absence of Formyl Peptide Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise signaling pathways of inflammatory mediators is paramount. This guide provides a comparative analysis of the activity of the bacterial-derived peptide fMet-Ile-Phe-Leu (fMIFL) in wild-type versus formyl peptide receptor (FPR) knockout models, offering insights into the specific roles of FPR1 and FPR2 in mediating its effects.
The N-formyl peptide this compound, primarily derived from Staphylococcus aureus, is a potent chemoattractant and activator of neutrophils, playing a crucial role in the innate immune response to bacterial infections. Its actions are predominantly mediated by the family of G protein-coupled receptors known as formyl peptide receptors (FPRs). In mice, the two major isoforms involved in neutrophil-mediated inflammation are Fpr1 and Fpr2. Dissecting the contribution of each receptor to this compound's biological activity is essential for the development of targeted therapeutics that can modulate inflammatory responses. This guide summarizes key experimental findings, presents detailed protocols, and visualizes the underlying signaling mechanisms to clarify the role of each receptor in this compound-induced cellular responses.
Quantitative Comparison of this compound Activity in FPR Knockout Models
To delineate the specific contributions of Fpr1 and Fpr2 to this compound-mediated neutrophil activation, experimental data from studies utilizing knockout mouse models is crucial. The following table summarizes the expected outcomes based on available literature. While direct side-by-side quantitative data for this compound across all knockout models is limited, the following represents a consolidated view from multiple studies investigating related formyl peptides and specific receptor agonists.
| Experimental Model | Key Neutrophil Activity | This compound-Induced Response (Relative to Wild-Type) | Interpretation |
| Wild-Type (WT) | Chemotaxis, Calcium Mobilization, ROS Production | +++ (Potent Response) | This compound strongly activates neutrophils through available FPRs. |
| Fpr1 Knockout (Fpr1-/-) | Chemotaxis, Calcium Mobilization | + (Significantly Reduced) | Demonstrates that Fpr1 is the primary receptor for this compound-induced chemotaxis and calcium signaling. A residual, weak response may be mediated by Fpr2.[1] |
| Fpr2 Knockout (Fpr2-/-) | Chemotaxis, Calcium Mobilization | +++ (Largely Unchanged) | Indicates that Fpr2 plays a minimal, if any, role in the primary neutrophil responses to this compound.[1][2] |
| Fpr1/Fpr2 Double Knockout (Fpr1/2-/-) | Chemotaxis, Calcium Mobilization | - (Response Abolished) | Confirms that Fpr1 and Fpr2 are the exclusive receptors mediating this compound's chemoattractant and calcium signaling activities in neutrophils.[3] |
Note: The relative response levels are inferred from studies on this compound and other formyl peptides in FPR knockout models. "+" indicates a response, while "-" indicates no response. The number of "+" symbols denotes the relative magnitude of the response.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key assays used to assess neutrophil activation by this compound.
Neutrophil Chemotaxis Assay
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation:
-
Isolate bone marrow neutrophils from wild-type, Fpr1-/-, Fpr2-/-, and Fpr1/2-/- mice.
-
Purify neutrophils using a density gradient centrifugation method (e.g., Histopaque or Percoll).
-
Resuspend purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size).
-
Add this compound at various concentrations to the lower wells of the chamber.
-
Add a suspension of isolated neutrophils to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migration using a fluorescent dye and a plate reader.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key event in neutrophil activation.
-
Cell Preparation:
-
Isolate neutrophils from the different mouse strains as described above.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark.
-
Wash the cells to remove excess dye and resuspend them in a calcium-containing buffer.
-
-
Fluorimetry:
-
Place the cell suspension in a cuvette within a fluorometer.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cuvette and continuously record the change in fluorescence intensity over time.
-
-
Data Analysis:
Visualizing the Pathways
This compound Signaling in Neutrophils
The following diagram illustrates the primary signaling pathway activated by this compound in wild-type neutrophils, leading to chemotaxis and other cellular responses.
Caption: this compound primarily signals through Fpr1 in neutrophils.
General Experimental Workflow
The logical flow for investigating this compound activity in FPR knockout models is depicted below.
Caption: Workflow for comparing this compound activity in different mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of fMIFL
For researchers and professionals in drug development, the safe handling and disposal of synthetic peptides like fMIFL (formyl-Met-Ile-Phe-Leu) are paramount for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a known FPR1 agonist used in bacterial infection and tissue damage research.[1] Adherence to these protocols is crucial for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety goggles with side shields to protect from splashes.
-
Lab Coat: A laboratory coat is essential to protect clothing and skin from contamination.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[2][3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent like sand or vermiculite. The collected material should be placed in a sealed, labeled container for hazardous waste disposal.[2]
Quantitative Safety Data Summary
| Parameter | Guideline | Source/Rationale |
| Physical State | Solid (lyophilized powder) or liquid (in solution) | General form for synthetic peptides. |
| Storage | -80°C for long-term (6 months); -20°C for short-term (1 month) | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Primary Disposal Method | Incineration via a licensed waste management service | [2] |
| Hazard Classification | Not classified as hazardous under GHS, but handle with care | General practice for novel research chemicals.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is a critical step in the experimental workflow.
Experimental Workflow for this compound Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
Detailed Disposal Procedures:
-
Waste Collection and Segregation:
-
Unused or Waste Product: Carefully transfer any unwanted solid this compound or solutions containing it into a designated and properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads, must also be placed in the hazardous waste container. These items should not be disposed of in the regular trash.[5][6]
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[6][7]
-
-
Container Management:
-
Ensure the cap of the hazardous waste container is securely fastened to prevent leaks or evaporation.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Do not dispose of this compound by pouring it down the drain or mixing it with general laboratory waste.[2][8] Liquid waste containing recombinant DNA molecules should be disinfected with bleach before drain disposal, but for a synthetic peptide like this compound, chemical waste protocols are more appropriate.[9]
-
This compound Signaling Pathway
This compound is an agonist for Formyl Peptide Receptor 1 (FPR1), which is related to the broader family of Macrophage Migration Inhibitory Factor (MIF) receptors. Understanding the signaling cascade can provide context for its biological effects and the importance of proper handling. MIF itself can bind to several receptors, including CD74, CXCR2, CXCR4, and ACKR3, to initiate downstream signaling.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. flinnsci.com [flinnsci.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage migration inhibitory factor family proteins are multitasking cytokines in tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
Personal protective equipment for handling fMIFL
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling of fMIFL (N-formyl-Met-Ile-Phe-Leu), a potent Formyl Peptide Receptor 1 (FPR1) agonist utilized in bacterial infection and tissue damage research. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to ensure appropriate PPE is used.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against accidental splashes. |
| Hand Protection | Nitrile or latex gloves | Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or a fume hood. |
Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound.
| Parameter | Guideline |
| Handling | Avoid creating dust. Use in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. |
| Storage (Powder) | Store in a tightly sealed container in a dry and well-ventilated place. Recommended long-term storage at -80°C (stable for up to 2 years) or short-term at -20°C (stable for up to 1 year)[1]. |
| Storage (Solutions) | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles. |
Operational Plans: Preparation and Disposal
Solution Preparation
This compound is typically dissolved in a suitable solvent for experimental use.
| Solvent | Solubility |
| DMSO | High solubility |
| Ethanol | Limited solubility |
| Water | Very limited solubility |
Note: For aqueous solutions, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute with the aqueous buffer. If using water as the stock solution, it should be filtered and sterilized with a 0.22 µm filter before use[1].
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled container for chemical waste. This includes contaminated gloves, kimwipes, and pipette tips. |
| Liquid Waste | Collect in a sealed, labeled container for chemical waste. Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for chemically contaminated sharps. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for similar FPR1 agonists.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils in response to a chemoattractant gradient of this compound.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Chamber Setup:
-
Add this compound at various concentrations to the lower wells of a chemotaxis chamber (e.g., Boyden chamber). Use buffer alone as a negative control.
-
Place a microporous membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Analysis: After incubation, remove the membrane, fix, and stain the cells. Count the number of cells that have migrated to the lower side of the membrane using a microscope.
Superoxide (B77818) Production Assay
This assay quantifies the production of superoxide anions by neutrophils upon activation with this compound, a key event in the inflammatory response.
-
Neutrophil Preparation: Isolate and prepare neutrophils as described in the chemotaxis assay.
-
Assay Setup:
-
In a 96-well plate, add the neutrophil suspension.
-
Add a detection reagent, such as cytochrome c or a luminol-based substrate (e.g., isoluminol).
-
Prime the cells, if necessary, with a priming agent like TNF-α.
-
-
Stimulation: Add varying concentrations of this compound to the wells to stimulate the neutrophils.
-
Measurement: Immediately begin measuring the change in absorbance (for cytochrome c reduction) or luminescence at 37°C over time using a plate reader.
-
Data Analysis: Calculate the rate of superoxide production from the change in signal over time.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration in neutrophils following this compound-induced FPR1 activation.
-
Cell Loading:
-
Isolate and prepare neutrophils as previously described.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye in the dark at room temperature.
-
-
Cell Washing: After incubation, wash the cells to remove excess dye.
-
Assay Procedure:
-
Place the loaded and washed neutrophils in a fluorometer or a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject this compound at the desired concentration into the cell suspension.
-
-
Data Acquisition: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium levels.
This compound-Induced FPR1 Signaling Pathway
This compound binding to the G protein-coupled receptor FPR1 on the surface of neutrophils initiates a complex signaling cascade. This leads to the activation of various downstream effector molecules, culminating in the cellular responses of chemotaxis, degranulation, and superoxide production.
Caption: this compound-FPR1 signaling cascade in neutrophils.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
